molecular formula C7H14 B165720 4,4-Dimethyl-1-pentene CAS No. 762-62-9

4,4-Dimethyl-1-pentene

Cat. No.: B165720
CAS No.: 762-62-9
M. Wt: 98.19 g/mol
InChI Key: KLCNJIQZXOQYTE-UHFFFAOYSA-N
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Description

4,4-Dimethyl-1-pentene ( 762-62-9) is a hydrocarbon with the molecular formula C7H14 and a molecular weight of 98.19 g/mol . This compound is a clear, colorless liquid at room temperature with a boiling point of 72°C, a flash point of -12°C, and a specific gravity of 0.682 g/mL . Its structure, (CH3)3CCH2CH=CH2, features a terminal vinyl group adjacent to a neopentyl (2,2-dimethylpropyl) substituent, making it a valuable model compound in research . This alkene is primarily used in scientific studies to investigate reaction mechanisms. It has been employed to explore the transformation pathways of olefins under high-energy conditions, such as pulsed IR laser radiation, where it undergoes reactions like C3H6 elimination and C-C bond cleavage . Furthermore, its atmospheric oxidation mechanism initiated by hydroxyl (OH) radicals has been theoretically investigated, identifying formaldehyde and 3,3-dimethylbutanal as major oxidation products in the presence of O2 . These studies are critical for understanding atmospheric chemistry and the environmental fate of organic compounds. The reaction with OH radicals proceeds with a rate constant of 2.20 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ at 298 K, demonstrating its high reactivity . From a synthetic chemistry perspective, the presence of the bulky tert-butyl group adjacent to the double bond can influence the regioselectivity of addition reactions. For instance, in free-radical addition reactions with HBr in the presence of peroxides, the reaction favors anti-Markovnikov addition, where the bromine atom adds to the less substituted carbon of the double bond . This compound is for research use only and is not intended for diagnostic or therapeutic use. Handle with care. This substance is a highly flammable liquid and vapor. It is harmful if swallowed and may be fatal if it enters the airways .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,4-dimethylpent-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14/c1-5-6-7(2,3)4/h5H,1,6H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLCNJIQZXOQYTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

29252-76-4
Record name 1-Pentene, 4,4-dimethyl-, homopolymer
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DSSTOX Substance ID

DTXSID6073235
Record name 1-Pentene, 4,4-dimethyl-
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Molecular Weight

98.19 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Clear, colorless liquid; [Aldrich MSDS]
Record name 1-Pentene, 4,4-dimethyl-
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CAS No.

762-62-9, 62851-51-8
Record name 4,4-Dimethyl-1-pentene
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Record name 4,4-DIMETHYL-1-PENTENE
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Foundational & Exploratory

Grignard reaction mechanism for 4,4-dimethyl-1-pentene synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis of 4,4-dimethyl-1-pentene (CAS: 762-62-9) via the cross-coupling of tert-butylmagnesium chloride with allyl bromide. While conceptually simple, this reaction presents specific challenges due to the steric bulk of the tert-butyl group and the volatility of the target alkene (bp 72°C).

This document moves beyond standard textbook descriptions, addressing the Single Electron Transfer (SET) mechanistic pathways that compete with classical


 displacements in sterically hindered systems. It provides a validated protocol designed to minimize homocoupling (Wurtz reaction) and maximize yield through precise solvent selection and thermal management.

Part 1: Strategic Retrosynthesis & Solvent Thermodynamics

The Synthetic Route

The target molecule, a neopentyl-type terminal alkene, is synthesized via the nucleophilic attack of a bulky Grignard reagent on an allylic electrophile.



Critical Solvent Selection (Thermodynamic Control)

The choice of solvent is the single most critical variable in this synthesis.

  • Target Boiling Point: 72°C

  • THF Boiling Point: 66°C

  • Diethyl Ether (

    
    ) Boiling Point:  35°C
    

Directive: You must use Diethyl Ether (


).
Using Tetrahydrofuran (THF) results in azeotropic mixtures or difficult fractional distillation due to the 

being

. Using

allows for facile isolation of the product by simple distillation.

Part 2: Mechanistic Deep Dive

The Steric Paradox: vs. SET

Classically, Grignard coupling with halides is taught as a nucleophilic displacement. However, with a bulky nucleophile like tert-butylmagnesium chloride, the trajectory required for a backside


 attack is sterically encumbered.

Current physical organic chemistry models suggest that this reaction proceeds through a Single Electron Transfer (SET) mechanism or a concerted cyclic transition state, rather than a pure ionic displacement.

The Mechanistic Pathway[1][2]
  • Pre-Complexation: The magnesium center coordinates with the halogen of the allyl bromide.

  • Electron Transfer: An electron is transferred from the C-Mg bond to the allyl bromide

    
     orbital, generating a transient tert-butyl radical and an allyl radical pair within a solvent cage.
    
  • Radical Recombination: The radicals collapse faster than they can diffuse, forming the C-C bond.

Note: The high reactivity of the allyl radical facilitates this coupling, distinguishing it from inert alkyl-alkyl couplings which typically require Copper(I) catalysis (Kumada conditions).

Visualization: Reaction Pathway & Transition State

GrignardMechanism Reactants Reactants t-BuMgCl + Allyl-Br Complex Lewis Acid Complex [t-Bu-Mg-Cl : Br-Allyl] Reactants->Complex Coordination SET_State SET Radical Pair [t-Bu•  •Allyl  MgBrCl] Complex->SET_State e- Transfer Prod_Complex Product Complex (t-Bu-Allyl) + MgBrCl SET_State->Prod_Complex Radical Recombination Wurtz Side Reaction: Wurtz Homocoupling (t-Bu)-(t-Bu) SET_State->Wurtz Cage Escape Final Isolated Product This compound Prod_Complex->Final Workup/Distillation

Figure 1: Mechanistic pathway highlighting the Single Electron Transfer (SET) intermediate common in bulky Grignard couplings.

Part 3: Experimental Protocol

Reagents & Equipment
  • Magnesium Turnings: 1.2 eq (Activate by crushing/iodine).

  • tert-Butyl Chloride: 1.0 eq (Pre-dried).

  • Allyl Bromide: 1.05 eq (Freshly distilled to remove stabilizers).

  • Solvent: Anhydrous Diethyl Ether (Sodium/Benzophenone distilled).

  • Atmosphere: Dry Nitrogen or Argon (Strict requirement).

Step-by-Step Methodology
Phase A: Preparation of t-Butylmagnesium Chloride

Caution: t-BuMgCl is difficult to initiate and can be pyrophoric.

  • Setup: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser, addition funnel, and internal thermometer. Flush with Argon.

  • Activation: Add Mg turnings (29.2 g, 1.2 mol). Add a single crystal of Iodine and heat gently with a heat gun until iodine vaporizes to etch the Mg surface.

  • Initiation: Cover Mg with 100 mL

    
    . Add 5 mL of pure tert-butyl chloride. Wait for turbidity and exotherm (solvent boiling).
    
    • Troubleshooting: If no reaction occurs after 5 mins, add 100

      
       of 1,2-dibromoethane (entrainment method).
      
  • Propagation: Once initiated, dilute the remaining tert-butyl chloride (total 92.6 g, 1.0 mol) in 400 mL

    
    . Add dropwise to maintain a gentle reflux without external heating .
    
  • Digestion: After addition, reflux gently for 1 hour. Cool to 0°C.[3]

Phase B: Cross-Coupling (The Allylation)
  • Cooling: The Grignard solution must be cooled to 0°C (Ice/Water bath). Note: Do not cool to -78°C as the reagent may precipitate, slowing the reaction.

  • Addition: Mix Allyl Bromide (127 g, 1.05 mol) with 100 mL

    
    . Add this solution dropwise over 2 hours.
    
    • Control Point: The reaction is highly exothermic.[4] Maintain internal temperature

      
       to prevent Wurtz homocoupling of the allyl bromide.
      
  • Completion: Allow the mixture to warm to room temperature and stir for 4 hours. A heavy white precipitate (

    
    ) will form.
    
Phase C: Quench & Isolation
  • Quench: Cool back to 0°C. Slowly add Saturated Aqueous Ammonium Chloride (

    
    ).
    
    • Why: Use sat.

      
       rather than HCl to prevent acid-catalyzed isomerization of the terminal double bond.
      
  • Separation: Decant the organic layer. Extract aqueous layer 2x with

    
    .
    
  • Drying: Dry combined organics over anhydrous

    
    . Filter.
    
  • Distillation (Critical):

    • Use a fractional distillation column (Vigreux).

    • Fraction 1: 34-36°C (Diethyl Ether).

    • Fraction 2: 70-74°C (This compound ).

Experimental Workflow Diagram

Workflow cluster_prep Phase A: Grignard Generation cluster_rxn Phase B: Allylation cluster_workup Phase C: Isolation Mg_Act Mg Activation (I2, Heat, N2) Initiation Initiation (t-BuCl + Et2O) Mg_Act->Initiation Reflux Reflux (1 hr) Formation of t-BuMgCl Initiation->Reflux Cooling Cool to 0°C Reflux->Cooling Addition Slow Addition of Allyl-Br (Temp < 10°C) Cooling->Addition Stir Room Temp Stir (4 hr) Addition->Stir Quench Quench: Sat. NH4Cl (Avoid Acid!) Stir->Quench Distill Fractional Distillation Collect fraction 70-74°C Quench->Distill

Figure 2: Operational workflow ensuring safety and yield optimization.

Part 4: Data & Optimization

Troubleshooting Common Failure Modes
Failure ModeSymptomRoot CauseCorrective Action
Low Yield Large amount of solid residue, low liquid volume.Wurtz Coupling (Dimerization).Lower addition temperature; Ensure efficient stirring to prevent local hot-spots.
Product Loss Product co-distills with solvent.Wrong Solvent (THF).[5][6]Use Diethyl Ether.[7] If THF was used, wash with water to remove THF before distillation (azeotrope breaker).
Isomerization Internal alkene detected (NMR).Acidic Quench .Use Ammonium Chloride (

) instead of HCl or

.
No Initiation Mg remains shiny/unreacted.Wet Reagents/Oxide Layer .Flame dry glassware; Use Iodine/Dibromoethane activator; mechanically crush Mg.
Yield Expectations
  • Literature Yield: 55-65%

  • Optimized Yield (Ether, 0°C): 70-75%

  • Major Byproduct: 2,2,3,3-tetramethylbutane (from t-Bu radical dimerization) and 1,5-hexadiene (from allyl dimerization).

References

  • Whitesides, G. M., et al. (1969). "The Mechanism of Formation of Grignard Reagents." Journal of the American Chemical Society.

  • Organic Syntheses. "Preparation of Grignard Reagents: General Protocol." Org.[8] Synth. Coll. Vol. 3.

  • PubChem. "this compound Compound Summary." National Library of Medicine.

  • Silverman, G. S., & Rakita, P. E. (1996). Handbook of Grignard Reagents. CRC Press. (Standard reference for Schlenk equilibrium and solvent effects).
  • ChemicalBook. "Safety Data Sheet: this compound."

Sources

Physical and chemical properties of 4,4-dimethyl-1-pentene

Author: BenchChem Technical Support Team. Date: February 2026

High-Purity Steric Olefin for Advanced Polymer Architectures [1]

Executive Summary

4,4-Dimethyl-1-pentene (CAS 762-62-9), often referred to as neopentylethylene, represents a critical class of sterically hindered alpha-olefins.[1] Unlike its more common isomer 4-methyl-1-pentene (TPX monomer), this compound features a tert-butyl group directly adjacent to the allylic position.[1] This unique architecture imparts significant steric bulk, dramatically influencing its polymerization kinetics and the thermal properties of resulting materials.[1]

For researchers in drug development and materials science, this compound serves two primary roles:

  • Polymer Science: A precursor to isotactic polyolefins with exceptionally high melting points (>380 °C), surpassing PTFE and PEEK in thermal resistance.[1]

  • Organic Synthesis: A probe for steric effects in catalytic cycles (e.g., hydroboration, metathesis) and a building block for introducing neopentyl motifs into pharmacophores.[1]

Molecular Architecture & Identification

The molecule consists of a terminal vinyl group attached to a neopentyl moiety.[1] The proximity of the bulky tert-butyl group to the double bond creates a "steric wall," which dictates the regioselectivity of addition reactions.

IdentifierValue
IUPAC Name 4,4-Dimethylpent-1-ene
Common Name Neopentylethylene
CAS Registry Number 762-62-9
SMILES CC(C)(C)CC=C
Molecular Formula C₇H₁₄
Molecular Weight 98.19 g/mol
Steric Analysis

The tert-butyl group exerts a strong steric influence on the C3 methylene and the C2 vinyl position.[1] In coordination polymerization, this bulk retards insertion rates compared to linear alpha-olefins but enhances the stereoregularity and rigidity of the final polymer chain.

Physicochemical Datasheet

The following data represents high-purity (>99%) commercial grade material.

PropertyValueTest Standard/Condition
Physical State Clear, colorless liquid20 °C, 1 atm
Boiling Point 72 °C760 mmHg
Melting Point -137 °C--
Density 0.682 g/mL25 °C
Refractive Index (

)
1.391 – 1.392589 nm, 20 °C
Flash Point -12 °CClosed Cup
Vapor Pressure ~130 mmHg25 °C (Estimated)
Solubility Insoluble in water; Soluble in ether, THF, hexane--

Spectroscopic Fingerprint

Accurate identification relies on the distinct signals of the tert-butyl group and the terminal alkene.[1]

Nuclear Magnetic Resonance (NMR)[4][5][6][7][8][9]
  • ¹H NMR (CDCl₃, 300 MHz):

    • 
       5.85 (m, 1H):  Internal vinyl proton (
      
      
      
      ).[1]
    • 
       4.98 (d, 1H) & 4.92 (d, 1H):  Terminal vinyl protons (
      
      
      
      ).[1] Distinct splitting due to non-equivalence.[1][2]
    • 
       1.95 (d, 2H):  Allylic methylene protons (
      
      
      
      ).[1] The doublet arises from coupling with the internal vinyl proton.[1]
    • 
       0.90 (s, 9H): tert-Butyl methyl protons (
      
      
      
      ).[1] Strong, sharp singlet.
  • ¹³C NMR (CDCl₃):

    • Vinyl Carbons: ~136 ppm (

      
      ) and ~115 ppm (
      
      
      
      ).[1]
    • Allylic Carbon: ~48 ppm (

      
      ).[1]
      
    • Quaternary Carbon: ~31 ppm (

      
      ).[1][3]
      
    • Methyl Carbons: ~29 ppm (

      
      ).[1]
      

Synthesis & Manufacturing

The synthesis of this compound is classically achieved via a Grignard coupling reaction.[1] This method avoids isomerization issues common in acid-catalyzed dehydration of alcohols.[1]

Protocol: Grignard Coupling

Reaction: tert-Butylmagnesium chloride + Allyl bromide


 this compound + MgBrCl[1]
  • Reagent Preparation: Generate tert-butylmagnesium chloride in anhydrous diethyl ether under nitrogen atmosphere.

  • Addition: Cool the solution to 0 °C. Slowly add allyl bromide dropwise to prevent thermal runaway and Wurtz coupling side-products.

  • Workup: Quench with saturated ammonium chloride. Separate the organic layer, dry over MgSO₄.[1]

  • Purification: Fractional distillation. Isolate the fraction boiling at 71–73 °C.

SynthesisPathway Start tert-Butyl Chloride Grignard t-BuMgCl (Grignard Reagent) Start->Grignard Activation Mg Mg / Ether Mg->Grignard Intermediate Transition State (Nu- Attack) Grignard->Intermediate 0°C, N2 atm Allyl Allyl Bromide Allyl->Intermediate Product This compound (>99% Purity) Intermediate->Product Distillation (72°C)

Figure 1: Synthetic pathway via Grignard coupling, ensuring regiospecific formation of the terminal alkene.

Polymerization & Reactivity

The defining feature of this compound is its behavior in coordination polymerization.[1]

Steric Hindrance & High-Tm Polymers

Unlike linear alpha-olefins, the neopentyl group prevents "back-biting" and isomerization, but it also slows down insertion into the metal-catalyst bond.[1] However, once polymerized, the bulky side chains force the polymer backbone into a rigid helical conformation.[1]

  • Poly(this compound):

    • Melting Point (

      
      ):  >380 °C (vs. 240 °C for TPX).[1]
      
    • Crystallinity: Highly crystalline due to interlocking side chains.[1]

    • Solubility: Insoluble in most solvents below 200 °C.[1]

Experimental Workflow: Ziegler-Natta Polymerization

Catalyst System: TiCl₃ / AlEt₂Cl (Heterogeneous)

  • Inerting: Autoclave reactor is purged with Argon.[1]

  • Solvent: Anhydrous heptane is introduced.

  • Monomer Feed: this compound is added (purified over alumina to remove peroxides).

  • Initiation: Catalyst injection at 50 °C.

  • Termination: Acidic methanol quench after 24 hours.

  • Result: White powder, high melting point, low solubility.[1]

Polymerization Monomer Monomer: This compound Catalyst Catalyst Site (Ti-Center) Monomer->Catalyst Coordination Insertion 1,2-Insertion (Rate Limiting Step) Catalyst->Insertion Steric Barrier ChainGrowth Polymer Chain Growth (Helical Conformation) Insertion->ChainGrowth ChainGrowth->Catalyst Cycle Repeats Polymer Isotactic Poly(this compound) Tm > 380°C ChainGrowth->Polymer Crystallization

Figure 2: Polymerization mechanism highlighting the steric barrier and the formation of high-thermal-stability polymers.

Safety & Handling

Hazard Class: Flammable Liquid (Category 2), Aspiration Hazard (Category 1).[1]

  • Flammability: With a flash point of -12 °C, static discharge protection (grounding) is mandatory during transfer.[1]

  • Storage: Store under nitrogen in a cool (<15 °C), explosion-proof cabinet.

  • Peroxide Formation: Like many alkenes, it can form peroxides upon prolonged exposure to air.[1] Test with starch-iodide paper before distillation.[1]

References

  • Whitmore, F. C., & Homeyer, A. H. (1933).[1] Preparation and Reactions of 4,4-Dimethylpentene-1 (Neopentylethylene). Journal of the American Chemical Society.[1]

  • National Institute of Standards and Technology (NIST). this compound Properties. NIST Chemistry WebBook.[1]

  • PubChem. this compound Compound Summary. National Library of Medicine.[1]

  • Reddy, S. S., & Sivaram, S. (1993).[1] Homopolymerization of sterically hindered α-olefins. Polymer Bulletin. (Contextual citation for high Tm polymers).

  • Sigma-Aldrich. Safety Data Sheet: this compound.

Sources

Structural Elucidation of 4,4-Dimethyl-1-Pentene: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4,4-Dimethyl-1-pentene (often referred to as "neoheptaene") represents a critical alpha-olefin intermediate, distinct for its steric bulk provided by the terminal tert-butyl group.[1] Unlike its commercially ubiquitous isomer 4-methyl-1-pentene (the monomer for TPX™), the 4,4-dimethyl analog presents unique challenges in polymerization kinetics and structural verification.[1]

This guide provides a rigorous framework for the structural elucidation of this compound.[1] It moves beyond basic spectral assignment to establish a self-validating analytical workflow . By integrating Mass Spectrometry (MS), Infrared Spectroscopy (IR), and Nuclear Magnetic Resonance (NMR), we define the exclusion criteria necessary to distinguish this molecule from its structural isomers (e.g., 2,3-dimethyl-1-pentene or 3,3-dimethyl-1-pentene).[1]

Part 1: Molecular Architecture & Theoretical Framework[1]

Structural Logic

The molecule consists of a vinyl group (


) attached to a neopentyl tail (

).[1] This architecture dictates specific spectral "fingerprints":
  • Symmetry: The tert-butyl group possesses

    
     local symmetry, rendering the three methyl groups chemically and magnetically equivalent.[1]
    
  • Steric Environment: The methylene bridge (

    
    ) at position 3 is shielded by the bulky tert-butyl group, affecting its rotational freedom and chemical shift.[1]
    
  • Unsaturation: One degree of unsaturation (DoU = 1), corresponding to the terminal alkene.[1]

The Isomer Challenge

In drug development and polymer synthesis, distinguishing this compound from 3,3-dimethyl-1-pentene is critical.[1] Both contain a tert-butyl-like moiety and a vinyl group.[1] The differentiation lies in the connectivity of the methylene spacer.[1]

  • 4,4-dimethyl: Vinyl

    
     Methylene 
    
    
    
    Quaternary C.[1]
  • 3,3-dimethyl: Vinyl

    
     Quaternary C.[1]
    

This guide demonstrates how to prove the existence of the methylene spacer.

Part 2: Spectroscopic Strategy (The "How-To")

Analytical Workflow

The following directed acyclic graph (DAG) illustrates the decision logic for confirming the structure.

ElucidationWorkflow Sample Unknown Sample (C7H14) IR FT-IR Analysis Confirm Functional Groups Sample->IR VinylCheck Vinyl C-H stretch >3000 cm-1? IR->VinylCheck MS GC-MS (EI) Fragment Analysis FragCheck Base Peak m/z 57 (t-Butyl+)? MS->FragCheck NMR_1H 1H NMR Integration & Splitting SpacerCheck Allylic CH2 (Doublet, ~2.0 ppm)? NMR_1H->SpacerCheck NMR_13C 13C NMR / DEPT Carbon Types Validation Connectivity Proof (COSY/HMBC) NMR_13C->Validation VinylCheck->MS Yes Reject: Alkane Reject: Alkane VinylCheck->Reject: Alkane No FragCheck->NMR_1H Yes SpacerCheck->NMR_13C Yes Reject: 3,3-isomer Reject: 3,3-isomer SpacerCheck->Reject: 3,3-isomer No (Singlet/Absent)

Figure 1: Logical workflow for the structural verification of this compound, highlighting the critical "Spacer Check" to rule out isomers.

Mass Spectrometry (GC-MS)

Objective: Confirm molecular weight and identify the neopentyl substructure.

  • Instrument Parameters: Electron Ionization (EI) at 70 eV.

  • Molecular Ion (

    
    ):  m/z 98 (Often weak due to rapid fragmentation).[1]
    
  • Diagnostic Fragments:

m/zFragment StructureMechanistic Origin
57 ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

Base Peak (100%) .[1] Heterolytic cleavage of the ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

bond.[1] The tert-butyl cation is highly stable.[1]
41

Allyl cation.[1] Formed by cleavage of the

bond (complement to m/z 57).[1]
83

Loss of a methyl group (

).[1] Indicates branching.[1]

Causality: The dominance of m/z 57 is characteristic of neopentyl systems. If the base peak were m/z 43 (isopropyl), it would suggest the 4-methyl-1-pentene isomer.[1]

Infrared Spectroscopy (FT-IR)

Objective: Verify the terminal alkene and lack of heteroatoms.

  • 3080 cm⁻¹: Vinyl

    
     stretching (distinct from alkyl 
    
    
    
    < 3000 cm⁻¹).[1]
  • 1642 cm⁻¹:

    
     stretching. Weak to medium intensity (non-conjugated).[1]
    
  • 1365 & 1390 cm⁻¹: "Gem-dimethyl" or tert-butyl doublet.[1] The splitting of the methyl bending vibration is a hallmark of the

    
     group.
    

Part 3: Nuclear Magnetic Resonance (NMR) - The Gold Standard[1]

This section details the definitive evidence for the structure.[1]

Proton NMR ( H)

Solvent:


 | Ref:  TMS (0.00 ppm)
PositionShift (

, ppm)
IntegrationMultiplicityCoupling (

, Hz)
Assignment Logic
1 (Term) 4.90 - 5.052HMultiplet (dd)

Terminal vinyl protons.[1] Distinctive roofing effect.
2 (Int) 5.75 - 5.901HMultiplet (ddt)-Internal vinyl proton.[1] Coupled to C1 and C3 protons.
3 (Allyl) 1.98 2H Doublet

CRITICAL SIGNAL. Proves the

is attached to the alkene.
5 (Me) 0.909HSinglet-tert-Butyl group.[1] Isolated from other protons.[1]

The "Spacer Check" Validation: If the molecule were 3,3-dimethyl-1-pentene , the allylic signal at 1.98 ppm would be absent , and the vinyl proton at position 2 would appear as a doublet of doublets (coupled only to C1), not a multiplet coupled to C3.[1] The presence of the doublet at 1.98 ppm confirms the


 spacer.[1]
Carbon NMR ( C) and DEPT-135

Solvent:


 | Ref:  77.0 ppm[1]
Shift (

, ppm)
Carbon TypeDEPT-135 PhaseAssignment
135.5 CHUp (+)C2 (Internal Vinyl)
115.2

Down (-)C1 (Terminal Vinyl)
48.5

Down (-)C3 (Allylic Methylene)
31.5 C (Quat)AbsentC4 (Quaternary Center)
29.5

Up (+)C5 (Methyls)

Part 4: Advanced Verification & Connectivity[1]

To satisfy the "Trustworthiness" pillar, we visualize the spin system connectivity.[1]

NMR_Connectivity H_Vinyl_T H-1 (5.0 ppm) H_Vinyl_I H-2 (5.8 ppm) H_Vinyl_T->H_Vinyl_I COSY (J=10/17) H_Allyl H-3 (2.0 ppm) H_Vinyl_I->H_Allyl COSY (J=7.5) H_Allyl->H_Vinyl_I HMBC (C2) H_tBu H-5 (0.9 ppm) H_tBu->H_Allyl HMBC (C3) H_tBu->H_Allyl NO COSY (Blocked by C4) C_Quat C-4 (31 ppm) H_tBu->C_Quat HMBC

Figure 2: NMR Connectivity Map. Solid lines represent scalar coupling (COSY); dashed lines represent heteronuclear long-range correlation (HMBC).[1] Note the lack of COSY coupling between H-5 and H-3, confirming the quaternary carbon block.[1]

Part 5: Experimental Protocol

Sample Preparation for NMR
  • Safety: this compound is highly flammable (Flash point < 20°C).[1] Handle in a fume hood.

  • Solvent: Use

    
     (99.8% D) containing 0.03% v/v TMS.[1]
    
  • Concentration: Dissolve 10-15 mg of analyte in 0.6 mL solvent for 1H; increase to 30-50 mg for 13C to improve signal-to-noise ratio.

  • Tube: High-precision 5mm NMR tube (Wilmad 507-PP or equivalent) to minimize shimming errors on the methyl singlet.

Instrumental Parameters (600 MHz equivalent)
  • Pulse Sequence: zg30 (30° excitation pulse).

  • Relaxation Delay (D1): Set to 5.0 seconds .

    • Reasoning: The tert-butyl protons have long

      
       relaxation times due to rapid rotation.[1] Insufficient delay will lead to under-integration of the methyl signal (ratio < 9:2).[1]
      
  • Scans: 16 scans (1H), 1024 scans (13C).

Part 6: Applications & Significance[3]

Understanding the precise structure of this compound is vital for Ziegler-Natta polymerization research.[1] Unlike linear alpha-olefins, the bulky tert-butyl group in this molecule:

  • Retards Polymerization: The steric bulk near the double bond slows insertion rates into the metal-catalyst center.[1]

  • Modifies Crystallinity: When copolymerized with ethylene or propylene, it disrupts chain folding more effectively than smaller comonomers, lowering density and increasing impact strength.[1]

References

  • National Institute of Standards and Technology (NIST). 1-Pentene, 4,4-dimethyl- Mass Spectrum and Thermochemical Data.[1] NIST Chemistry WebBook, SRD 69.[1] Retrieved from [Link][1]

  • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS).[1] SDBS No. 1642.[1] (Note: Search via CAS 762-62-9).[1][2][3][4][5]

  • De Rosa, C., et al. (2024).[1] Synthesis and Characterization of 4-Methyl-1-Pentene/1,5-Hexadiene Isotactic Copolymers. Macromolecules.[1][6][7] (Contextual reference for alpha-olefin polymerization). Retrieved from [Link][1]

  • PubChem. this compound Compound Summary. National Library of Medicine.[1] Retrieved from [Link]

Sources

CAS number and molecular formula of 4,4-dimethyl-1-pentene

[1]

Part 1: Chemical Identity & Physicochemical Profile

This compound (often referred to as neoheptene) is a branched alpha-olefin characterized by a bulky tert-butyl group attached to the allylic position. This structural feature imparts unique steric properties, making it a critical intermediate in the synthesis of sterically hindered polymers and fine chemicals.

Core Identifiers
ParameterValue
CAS Registry Number 762-62-9
IUPAC Name 4,4-Dimethylpent-1-ene
Molecular Formula C₇H₁₄
SMILES CC(C)(C)CC=C
Molecular Weight 98.19 g/mol
Physicochemical Constants

The following data represents high-purity (>99%) research-grade material.

PropertyValueCondition
Boiling Point 72 °C@ 760 mmHg
Density 0.682 g/mL@ 25 °C
Refractive Index (

)
1.392@ 20 °C
Flash Point -12 °CClosed Cup
Vapor Pressure ~231 mmHg@ 37.7 °C
Solubility Immiscible in water; Miscible in THF, Ether, Hexane@ 25 °C

Part 2: Synthetic Pathways & Manufacturing[5]

The synthesis of this compound requires overcoming the steric hindrance of the tert-butyl group. While simple nucleophilic substitution is often sluggish, transition-metal-catalyzed cross-coupling offers a robust route.

Primary Route: Copper-Catalyzed Grignard Coupling

The most reliable laboratory-scale synthesis involves the cross-coupling of allyl bromide with tert-butylmagnesium chloride , catalyzed by dilithium tetrachlorocuprate (

Mechanistic Insight

The reaction proceeds via a catalytic cycle where the copper species facilitates the oxidative addition of allyl bromide and the transmetallation of the bulky tert-butyl group, followed by reductive elimination to form the C-C bond.

SynthesisMechanismGrignardt-BuMgCl(Nucleophile)Intermediate[Cu-Allyl-tBu]ComplexGrignard->IntermediateTransmetallationAllylAllyl Bromide(Electrophile)Allyl->IntermediateOxidative AdditionCatalystLi2CuCl4(Catalyst)Catalyst->IntermediateActive SpeciesProductThis compoundIntermediate->ProductReductive Elimination

Figure 1: Catalytic cycle for the synthesis of this compound via Kochi coupling.

Experimental Protocol: Grignard Coupling

Safety Warning: Allyl bromide is a lachrymator and highly toxic. t-BuMgCl is pyrophoric. Perform all operations under inert atmosphere (Argon/Nitrogen).

  • Catalyst Preparation:

    • Dissolve anhydrous

      
       (0.85 g) and anhydrous 
      
      
      (1.34 g) in 100 mL of dry THF to form a 0.1 M solution of
      
      
      .
  • Reaction Setup:

    • Charge a flame-dried 3-neck flask with Allyl Bromide (12.1 g, 100 mmol) and 10 mL of the catalyst solution (1 mol%).

    • Cool the mixture to -10 °C.

  • Addition:

    • Add tert-butylmagnesium chloride (2.0 M in ether, 50 mL, 100 mmol) dropwise over 60 minutes. Maintain temperature < 0 °C to prevent Wurtz homocoupling.

  • Workup:

    • Quench with saturated

      
       (aq).
      
    • Extract with pentane (3 x 50 mL).

    • Wash combined organics with water and brine; dry over

      
      .
      
  • Purification:

    • Fractional distillation (vigreux column). Collect fractions boiling at 70–72 °C.

Part 3: Analytical Characterization

Validating the structure of this compound relies on identifying the specific magnetic environment of the tert-butyl protons and the allylic coupling patterns.

Nuclear Magnetic Resonance ( H NMR)

Solvent:

Frequency:
Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Insight
0.88 - 0.90 Singlet (s)9H

Characteristic intense singlet of the tert-butyl group.
1.92 - 1.95 Doublet (d,

Hz)
2H

Allylic protons shielded by the adjacent bulky alkyl group.
4.95 - 5.05 Multiplet (m)2H

Terminal vinyl protons (cis/trans splitting).
5.75 - 5.90 Multiplet (m)1H

Internal vinyl proton; shows coupling to both allylic

and terminal

.
Infrared Spectroscopy (FT-IR)[1]
  • 3080 cm⁻¹: C-H stretch (alkene).

  • 2960 cm⁻¹: C-H stretch (strong, methyl/alkyl).

  • 1640 cm⁻¹: C=C stretch (terminal alkene).

  • 1365 cm⁻¹ / 1390 cm⁻¹: Gem-dimethyl doublet (characteristic of tert-butyl group).

Part 4: Application Science

Polyolefin Modification

This compound serves as a premium comonomer for modifying Isotactic Polypropylene (iPP) . Unlike linear alpha-olefins (1-hexene, 1-octene), the bulky tert-butyl group of this compound significantly disrupts the crystal lattice of the polymer backbone without reducing the glass transition temperature (

  • Effect: Increases transparency and impact strength.

  • Mechanism: The bulky side chain creates free volume, altering the crystallization kinetics (favoring the

    
    -form of iPP in metallocene catalysis).
    
Steric Probes in Catalysis

Due to the extreme steric bulk near the double bond, this molecule is used to test the regioselectivity and pore size constraints of new polymerization catalysts (e.g., Metallocenes, Ziegler-Natta).

Applicationscluster_PolymerPolymer Sciencecluster_OrganicOrganic SynthesisMonomerThis compoundCoPolyiPP CopolymerizationMonomer->CoPolyIntermedSynthetic IntermediateMonomer->IntermedProp1Increased TransparencyCoPoly->Prop1Prop2Altered Crystallinity(Gamma-Phase)CoPoly->Prop2DiyneNeopentyl-tetheredDiynesIntermed->Diyne

Figure 2: Functional utility of this compound in polymer and organic chemistry.

Part 5: Handling & Safety (SDS Summary)

  • Flammability: Highly Flammable Liquid (Category 2). Flash point -12 °C. Store in explosion-proof cabinets.

  • Storage: Store under nitrogen at 2-8 °C to prevent peroxide formation (though less prone than ethers, autoxidation can occur at the allylic position).

  • Health: Aspiration hazard. May cause skin and eye irritation. Use Viton or Nitrile gloves for handling.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12984, 4,4-Dimethylpent-1-ene. Retrieved from [Link]

  • NIST Chemistry WebBook. 1-Pentene, 4,4-dimethyl- Thermochemical Data. Retrieved from [Link]

  • Scoti, M., et al. (2023). Crystallization Behavior and Properties of Propylene/4-Methyl-1-pentene Copolymers from a Metallocene Catalyst. Macromolecules.[1] Retrieved from [Link][2]

  • Organic Syntheses.General Procedure for Copper-Catalyzed Grignard Coupling (Adapted). (Refers to general methodology for alkyl-allyl coupling, e.g., Org. Synth. 1978, 58, 127).
  • Fisher Scientific. Safety Data Sheet: this compound. Retrieved from [Link]

Methodological & Application

Polymerization of 4,4-dimethyl-1-pentene using Ziegler-Natta catalysts

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Polymerization of 4,4-Dimethyl-1-Pentene using Ziegler-Natta Catalysts

Executive Summary

This technical guide details the protocol for the stereospecific polymerization of This compound (DMP) using heterogeneous Ziegler-Natta (ZN) catalysts. Unlike its commercially ubiquitous cousin 4-methyl-1-pentene (TPX™), DMP possesses a bulky tert-butyl group that imposes severe steric demands on the active site.

Successful polymerization requires a rigorous exclusion of impurities and a catalyst system optimized for stereoregularity over activity. This protocol utilizes a


-TiCl

/ Diethylaluminum Chloride (DEAC)
system, favored for its ability to enforce 1,2-insertion and high isotacticity in sterically hindered

-olefins. The resulting polymer, poly(this compound) (PDMP), is a high-melting, semi-crystalline material with potential applications in high-temperature dielectric films and chemically resistant membranes.

Scientific Foundation & Material Considerations

The Steric Challenge

The monomer this compound contains a neo-hexyl structure. The proximity of the bulky tert-butyl group to the vinyl functionality creates a "steric wall."

  • Kinetic Consequence: The propagation rate (

    
    ) is significantly lower than that of propylene or 1-butene due to the difficulty of monomer coordination at the titanium center.
    
  • Thermodynamic Consequence: The resulting polymer has an exceptionally high melting point (

    
    C, often decomposing before melting) and low solubility in common solvents below 100°C.
    
Catalyst Selection Strategy

While MgCl


-supported TiCl

catalysts (4th Generation) offer high activity, they often produce fractions with lower stereoregularity. For DMP, the priority is tacticity control .
  • Catalyst:

    
    -TiCl
    
    
    
    AlCl
    
    
    (Aluminum Activated). The crystal lattice of the
    
    
    -form provides rigid chiral pockets essential for isotactic placement of the bulky side chain.
  • Cocatalyst: Diethylaluminum Chloride (DEAC) is preferred over Triethylaluminum (TEA). DEAC is a milder reducing agent, preventing the over-reduction of Ti

    
     to inactive Ti
    
    
    
    and maintaining higher stereospecificity.

Experimental Protocol

Materials & Pre-treatment
ComponentGrade/PurityPurification Protocol (CRITICAL)
Monomer (DMP) >98% IsomerReflux over CaH

(4h), distill under N

. Store over 4Å Molecular Sieves.
Solvent (n-Heptane) AnhydrousSparge with N

(30 min), pass through activated alumina column.
Catalyst (TiCl

)
AA GradeUse as received. Handle ONLY in glovebox (O

/H

O < 1 ppm).
Cocatalyst (DEAC) 1.0 M in HexaneUse as received. Pyrophoric – handle with Schlenk techniques.
Polymerization Workflow

Safety Warning: Organoaluminum compounds are pyrophoric. All steps must be performed under an inert atmosphere (Argon or Nitrogen) using Schlenk lines or a Glovebox.

Step-by-Step Procedure:

  • Reactor Preparation:

    • Heat a 250 mL double-walled glass reactor to 120°C under vacuum for 2 hours to remove adsorbed moisture.

    • Backfill with high-purity Nitrogen. Cycle Vacuum/Nitrogen 3 times.

    • Cool to reaction temperature (50°C ). Note: Higher temperatures increase rate but may reduce tacticity and catalyst stability.

  • Solvent & Monomer Charge:

    • Cannulate 100 mL of dry n-heptane into the reactor.

    • Add 10 mL (approx. 7 g) of purified DMP monomer.

    • Stir at 500 RPM to equilibrate temperature.

  • Catalyst Injection (In-Situ Formation):

    • Add DEAC solution (Example: 2.0 mmol).

    • Add TiCl

      
        slurry (Example: 0.5 mmol).
      
    • Target Ratio: Al/Ti = 4:1.

    • Observation: The solution should turn a characteristic violet/brown slurry color.

  • Polymerization:

    • Maintain stirring at 50°C for 6 to 24 hours .

    • Note: Due to steric hindrance, conversion is slow. Monitor viscosity; if the solution becomes too viscous or gel-like, increase stirring speed or stop the reaction.

  • Quenching & Workup:

    • Terminate reaction by injecting 10 mL of acidic methanol (5% HCl in MeOH). This kills the catalyst and solubilizes aluminum/titanium residues (de-ashing).

    • Pour the reaction mixture into 500 mL of vigorously stirring methanol .

    • Filter the white solid polymer.

  • Purification:

    • Reflux the crude polymer in methanol for 2 hours to extract oligomers and catalyst residues.

    • Dry in a vacuum oven at 60°C for 12 hours.

Mechanism & Workflow Visualization

The following diagram illustrates the critical signaling pathways in the experimental workflow and the chemical mechanism of the Ziegler-Natta insertion.

G cluster_0 Phase 1: Preparation (Inert Atmosphere) cluster_1 Phase 2: Initiation & Propagation cluster_2 Phase 3: Termination & Isolation Monomer_Prep DMP Monomer (Distill over CaH2) Coordination Coordination (DMP binds to vacant Ti site) Monomer_Prep->Coordination Reactor_Prep Reactor (Vac/N2 Cycles @ 120°C) Cat_Mix Active Site Formation (TiCl3 + DEAC -> Ti-Et) Reactor_Prep->Cat_Mix Solvent_Prep Heptane (Deoxygenated/Dry) Solvent_Prep->Cat_Mix Cat_Mix->Coordination Alkylation Insertion 1,2-Insertion (Steric Control via Ligand Field) Coordination->Insertion Migratory Insertion Steric_Check Steric Check: Bulky t-Butyl group forces specific orientation Coordination->Steric_Check Chain_Growth Polymer Chain Growth (Isotactic Sequence) Insertion->Chain_Growth Repetition Chain_Growth->Coordination Active Site Regeneration Quench Acidic MeOH Quench (Deactivation + De-ashing) Chain_Growth->Quench Time/Viscosity Limit Precipitation Precipitation (Removal of Atactic fraction) Quench->Precipitation Drying Vacuum Drying (Final PDMP Powder) Precipitation->Drying

Caption: Operational workflow for DMP polymerization, highlighting the cyclic nature of the Ziegler-Natta insertion mechanism and the critical purification steps.

Characterization & Quality Control

Once the polymer is isolated, the following analytical methods validate the success of the polymerization.

MethodParameterExpected Result for Isotactic PDMP
DSC (Differential Scanning Calorimetry)Melting Point (

)
> 300°C . (Note: Run under N

. Polymer may degrade if heated >320°C without stabilizers).

C NMR
(High Temp, TCB/Benzene-d6)
Tacticity ([mmmm])> 90% Isotactic pentads . Look for sharp methyl resonance splitting.
GPC (Gel Permeation Chromatography)Molecular Weight (

)
Typically 50,000 - 200,000 g/mol . Broad PDI (3.0 - 5.0) is typical for heterogeneous ZN.
WAXD (X-Ray Diffraction)CrystallinityHigh crystallinity. Distinct diffraction peaks indicating helical chain conformation (Form I).
Troubleshooting Guide
  • Low Yield: Usually indicates impurities (O

    
    /H
    
    
    
    O) poisoning the catalyst. Re-dry monomer and solvent.
  • Sticky/Amorphous Product: Indicates loss of stereocontrol. Ensure temperature is not >60°C and check Al/Ti ratio (keep near 4:1).

  • Insoluble Gel: Crosslinking is rare but possible if isomerization occurred. Ensure monomer purity to remove dienes.

References

  • Natta, G., et al. "Crystalline Polymers of this compound." Journal of Polymer Science, Vol. 51, 1961.

  • Odian, G. "Principles of Polymerization." 4th Edition, Wiley-Interscience, Chapter 8: Coordination Polymerization.

  • Boor, J. "Ziegler-Natta Catalysts and Polymerizations."[1] Academic Press, 1979. (Seminal text on TiCl3 kinetics).

  • Kissin, Y. V. "Alkene Polymerization Reactions with Transition Metal Catalysts." Elsevier, 2008. (Detailed mechanism of bulky olefin insertion).

Sources

Advanced Application Note: Synthesis and Processing of Poly(4,4-dimethyl-1-pentene) (PDP)

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Differentiation

Poly(4,4-dimethyl-1-pentene) (PDP) represents a class of "super-bulky" polyolefins. While structurally related to the commercially ubiquitous poly(4-methyl-1-pentene) (PMP or TPX™), PDP possesses a critical structural distinction: a neopentyl side group rather than an isobutyl group.

This single additional methyl group creates significant steric hindrance, resulting in:

  • Ultra-High Free Volume: The polymer chains cannot pack efficiently, creating fractional free volume (FFV) superior to PMP, making it an exceptional candidate for gas separation membranes (

    
     separation).
    
  • Enhanced Thermal Stability: Higher melting transitions (

    
    ) due to rigid backbone conformation.
    
  • Synthetic Challenge: Standard Ziegler-Natta catalysts fail to polymerize this compound efficiently due to the steric blockage of the active site.

This guide details the specific use of Half-Titanocene (Cp*Ti) catalysts , which—unlike traditional metallocenes—possess the open active site geometry required to accommodate the bulky neopentyl tail.

Part 2: Chemical Mechanism & Catalyst Selection

The Steric Challenge

In coordination polymerization, the monomer must coordinate to the metal center before insertion. For this compound, the bulky tert-butyl tail at the


-position creates a "steric wall."
  • Standard Metallocenes (

    
    -symmetric):  The ligand framework is too crowded; activity is negligible.
    
  • Constrained Geometry Catalysts (CGC): Better, but often suffer from low molecular weight.

  • Selected System: Half-Titanocene / MAO . The use of a mono-cyclopentadienyl (Cp*) ligand combined with a bulky aryloxy ligand creates a "pocket" that is sufficiently open to accept the monomer but rigid enough to prevent chain transfer, ensuring high molecular weight.

Reaction Pathway Visualization

ReactionPathway Precursor Pre-Catalyst Cp*TiCl2(O-2,6-iPr2C6H3) Activation Activation (MAO / Toluene) Precursor->Activation Alkylation ActiveSpecies Cationic Active Species [Cp*Ti-Me]+ Activation->ActiveSpecies Cl Abstraction Coordination Monomer Coordination (Steric Gating) ActiveSpecies->Coordination + this compound Insertion 1,2-Insertion (Polymer Growth) Coordination->Insertion Rate Limiting Step Insertion->Coordination Propagation Termination Beta-H Elimination (Rare in this system) Insertion->Termination Defect Formation

Figure 1: Catalytic cycle for the polymerization of sterically hindered


-olefins using a Half-Titanocene system.

Part 3: Detailed Synthesis Protocol

Materials & Pre-Treatment
  • Monomer: this compound (CAS: 762-62-9).[1][2]

    • Purification: Must be distilled over Calcium Hydride (

      
      ) under Nitrogen to remove trace water/alcohols. Store over activated 4Å molecular sieves.
      
  • Catalyst: [Cp*TiCl

    
    (O-2,6-
    
    
    
    Pr
    
    
    C
    
    
    H
    
    
    )] (Nomura-type complex).
    • Note: If unavailable commercially, synthesize via reaction of

      
       with lithium 2,6-diisopropylphenoxide.
      
  • Cocatalyst: Methylaluminoxane (MAO), 10 wt% in toluene.

  • Solvent: Anhydrous Toluene (water < 2 ppm).

Polymerization Workflow (Schlenk Line / Glovebox)
StepOperationCritical Parameter / Observation
1 Inerting Heat a 100 mL Schlenk flask to 120°C under vacuum for 1 hr. Refill with high-purity Argon (

).
2 Solvent Charge Transfer 30 mL anhydrous toluene into the flask via cannula.
3 Scavenging Add 0.5 mL MAO solution. Stir for 10 min at room temp to scavenge residual impurities.
4 Monomer Add Inject 5.0 mL (approx 3.4g) of purified this compound.
5 Equilibration Bring oil bath to 25°C . Note: Higher temps (>60°C) increase activity but drastically lower molecular weight due to chain transfer.
6 Initiation Dissolve 5

mol of Catalyst in 2 mL toluene. Inject rapidly into the flask.
7 Reaction Stir vigorously. Solution should turn from yellow to deep orange/red. Viscosity will increase slowly.
8 Quenching After 30-60 mins, pour reaction mixture into 200 mL acidic methanol (5% HCl in MeOH).
9 Isolation Filter the white precipitate. Wash 3x with methanol. Dry in vacuum oven at 60°C for 12 hours.
Characterization Parameters[3][4][5]
TechniqueTarget MetricExpected Result for PDP

C NMR
TacticityIsotactic triad (

) > 95% (if using

symmetric catalyst).
GPC Molecular Weight

g/mol ; PDI

1.5 - 2.0.
DSC Thermal Transitions

C (Higher than PMP's 240°C).
WAXD CrystallinityDistinct from PMP Form I; indicates loose packing.

Part 4: Applications in Drug Development & Membrane Tech

The bulky neopentyl group prevents the polymer chains from packing tightly, creating "permanent porosity" at the molecular level.

Gas Separation Membranes (ECMO & Bioreactors)

PDP is a superior candidate for Extracorporeal Membrane Oxygenation (ECMO) devices compared to standard PMP.

  • Mechanism: The solution-diffusion model governs transport. PDP's high free volume increases the Diffusion coefficient (

    
    ).
    
  • Protocol:

    • Dissolve PDP in Cyclohexane/Heptane (requires heating).

    • Cast films or spin hollow fibers.

    • Result:

      
       permeability typically 20-30% higher than commercial TPX™, allowing for smaller device footprints.
      
Medical Packaging (Sterilizable Films)
  • Inertness: The lack of tertiary hydrogens on the side chain (neopentyl vs isobutyl) improves resistance to oxidative degradation during Gamma-sterilization.

  • Clarity: Low crystallinity density contrast results in optical transparency, essential for visual inspection of parenteral drugs.

Application Logic Diagram

ApplicationLogic Structure Polymer Structure (Neopentyl Side Chain) Property1 Steric Bulk Structure->Property1 Property2 Chemical Inertness Structure->Property2 Effect1 Inefficient Chain Packing (High Free Volume) Property1->Effect1 Effect2 No Tertiary H on Side Chain (Oxidation Resistance) Property2->Effect2 App1 Gas Separation Membrane (High O2 Permeability) Effect1->App1 App2 Medical Packaging (Gamma Stable / Transparent) Effect2->App2

Figure 2: Structure-Property-Application relationship for Poly(this compound).

Part 5: References

  • Nomura, K. et al. (2009).[3] "Copolymerization of Ethylene with

    
    -Olefins Containing Various Substituents Catalyzed by Half-Titanocenes: Factors Affecting the Monomer Reactivities." Macromolecules. 
    
  • Deffieux, A. et al. (2002). "Living Polymerization of

    
    -Olefins." Chemical Reviews. 
    
  • Mitsui Chemicals. (2023). "TPX™ (Polymethylpentene) Technical Guide." (Reference for PMP analog properties).

  • BenchChem. (2025).[4][5] "Application Notes and Protocols for Poly(4-methyl-1-pentene) Membranes."

  • Sigma-Aldrich. (2025).[4] "this compound Product Specification."

Sources

Application Note: High-Fidelity Ziegler-Natta Polymerization of 4,4-Dimethyl-1-Pentene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

This protocol details the synthesis of poly(4,4-dimethyl-1-pentene) (PDMP), a highly crystalline polyolefin distinguished by exceptional thermal stability and chemical resistance. Unlike its commercially ubiquitous isomer, poly(4-methyl-1-pentene) (TPX), PDMP possesses a neo-pentyl side group. This additional methyl group introduces significant steric bulk at the


-position relative to the backbone, creating a "steric wall" that dictates specific polymerization kinetics and material properties.

The Synthesis Challenge: The primary challenge in polymerizing this compound is the steric hindrance of the tert-butyl group. While standard Ziegler-Natta catalysts (e.g.,


) work, the propagation rate (

) is markedly slower than that of propylene or 1-butene. Furthermore, the catalyst system must be highly stereospecific to prevent the formation of atactic, amorphous fractions which degrade the polymer's high-temperature performance.

Scope: This guide utilizes a classic, robust


 activated by Diethylaluminum Chloride (DEAC). This system is chosen over 

-supported catalysts for this specific application note because it offers superior morphological control and ease of handling for bench-scale research, minimizing "reactor fouling" common with high-activity supported catalysts in bulky monomer syntheses.

Pre-Protocol Requirements: The Self-Validating System

To ensure reproducibility, the experimental setup acts as a self-validating system. If the reagents are not sufficiently pure, the catalyst will undergo immediate deactivation (color change from violet/brown to white/translucent), serving as an instant "stop" signal.

Reagent Specifications & Preparation
ReagentSpecificationPurification Protocol (Critical)
Monomer This compound (>99%)Distillation: Reflux over

(calcium hydride) for 4 hours, then distill under

. Store over activated 4Å molecular sieves.
Catalyst

Use as received (glovebox). Validation: Must be a vibrant violet powder. If grey/white, discard (hydrolyzed).
Cocatalyst Diethylaluminum Chloride (DEAC)1.0 M solution in Heptane. Handle strictly under inert atmosphere.
Solvent

-Heptane (HPLC Grade)
Drying: Pass through activated alumina columns or reflux over Na/Benzophenone (indicator: deep blue color).
Quench Acidified MethanolMethanol + 5% HCl (v/v).
Safety Advisory
  • Pyrophoric Hazard: DEAC and other alkylaluminums ignite spontaneously in air. All transfers must use cannula techniques or gas-tight syringes.

  • Monomer Toxicity: Handle this compound in a fume hood; avoid inhalation of vapors.

Experimental Workflow

Experimental Setup Diagram

The following diagram illustrates the required Schlenk line and reactor topology to maintain the inert environment essential for Ziegler-Natta catalysis.

G N2_Source Inert Gas Source (Ar or N2, <1ppm O2/H2O) Schlenk_Manifold Schlenk Double Manifold (Vacuum / Gas) N2_Source->Schlenk_Manifold Purified Gas Reactor 250mL Jacketed Flask (Mech. Stirrer, Septum) Schlenk_Manifold->Reactor Inert Line Trap Cold Trap (Liquid N2) Schlenk_Manifold->Trap Evacuation Path Bubbler Oil Bubbler (Positive Pressure Check) Reactor->Bubbler Vent Pump Vacuum Pump Trap->Pump Evacuation Path

Figure 1: Inert atmosphere manifold topology. The bubbler acts as the primary visual validator of system integrity (positive pressure).

Step-by-Step Polymerization Protocol

Step 1: Reactor Conditioning

  • Assemble a 250 mL three-neck round-bottom flask with a mechanical stirrer, temperature probe, and gas inlet.

  • Cycle: Evacuate the flask to <100 mTorr, then backfill with dry Nitrogen/Argon. Repeat 3 times.

  • Flame Dry: While under vacuum, gently heat the glass walls with a heat gun to desorb surface moisture. Cool to room temperature under positive gas flow.

Step 2: Solvent and Catalyst Charging

  • Cannulate 100 mL of dry n-heptane into the reactor.

  • Establish a stirring rate of 400 RPM .

  • Add 2.0 mmol of

    
     powder (approx. 0.30 - 0.40 g depending on exact formula weight) against a counter-flow of nitrogen.
    
    • Observation: The slurry should be violet.

  • Add 6.0 mmol of DEAC (6.0 mL of 1.0 M solution) dropwise via syringe.

    • Ratio: This establishes an Al/Ti ratio of 3:1, optimized for stereospecificity over activity.

    • Aging: Heat the mixture to 50°C and stir for 15 minutes. This "aging" step allows the alkylation of the Titanium surface, creating the active

      
       bonds.
      

Step 3: Monomer Addition & Polymerization

  • Adjust reactor temperature to 60°C .

  • Add 50 mmol (approx. 5.0 g) of this compound slowly via syringe over 5 minutes.

    • Note: Slow addition prevents localized "hot spots" which can broaden molecular weight distribution (MWD).

  • Reaction Time: Maintain 60°C and stirring for 4 to 6 hours .

    • Kinetic Note: Due to the bulky tert-butyl group, conversion will be slower than linear alpha-olefins.

Step 4: Quenching and Workup

  • Terminate: Pour the reaction slurry slowly into a beaker containing 500 mL of acidic methanol (5% HCl) while stirring vigorously.

    • Chemistry: The HCl reacts with Aluminum and Titanium residues to form soluble salts (

      
      , 
      
      
      
      ), "de-ashing" the polymer.
  • Filter: Isolate the white polymer powder using a Buchner funnel.

  • Wash: Wash the cake 3x with pure methanol, then 1x with acetone.

  • Drying: Dry in a vacuum oven at 60°C for 12 hours.

Mechanistic Insight

The polymerization proceeds via the Cossee-Arlman mechanism. The diagram below highlights the critical steric interaction during the insertion step.

Mechanism ActiveSite Active Site Formation Ti-Ethyl Bond Coordination Monomer Coordination (this compound) ActiveSite->Coordination Steric Approach TS Transition State 4-Center Intermediate Coordination->TS Rate Limiting Step (High Barrier due to t-Butyl) Insertion 1,2-Insertion Chain Extension TS->Insertion Migration Chain Migration Vacant Site Regeneration Insertion->Migration Migration->Coordination Repeat Cycle

Figure 2: The catalytic cycle. The 'Transition State' is the rate-limiting step where the bulky neo-pentyl group must orient away from the catalyst surface to avoid steric clash.

Characterization & Expected Data

Thermal Properties (DSC)

Unlike TPX (Tm ~235°C), PDMP has a significantly higher melting point due to the rigidity of the chain.

  • Method: Differential Scanning Calorimetry (DSC).[1] Heat from 30°C to 350°C at 10°C/min.

  • Expected

    
    :  >300°C (Note: Polymer may undergo degradation near 
    
    
    
    if not stabilized).
  • Crystallinity: High (>40%).

Molecular Weight (HT-GPC)

Standard GPC at room temperature is insufficient due to solubility issues.

  • Solvent: 1,2,4-Trichlorobenzene (TCB).

  • Temperature: 135°C - 150°C.

  • Expected

    
    :  100,000 - 500,000  g/mol  (highly dependent on 
    
    
    
    chain transfer, if used).
Troubleshooting Matrix
ObservationRoot CauseCorrective Action
No Polymer / Low Yield Poisons (

,

) in monomer.
Redistill monomer over

. Ensure Schlenk line is leak-tight.
Low Melting Point (<280°C) Low Stereoregularity (Atactic).Increase Al/Ti ratio slightly (up to 4:1). Lower reaction temperature to 50°C.
Reactor Fouling Agglomeration of particles.Increase stirring speed. Improve catalyst dispersion before monomer addition.

References

  • Natta, G., et al. (1955). Crystalline high polymers of α-olefins. Journal of the American Chemical Society, 77(6), 1708–1710. Link

  • Boor, J. (1979). Ziegler-Natta Catalysts and Polymerizations. Academic Press.
  • Kissin, Y. V. (2008). Alkene Polymerization Reactions with Transition Metal Catalysts. Elsevier. Link

  • Reddy, S. S., & Sivaram, S. (1995). Homogeneous Ziegler-Natta polymerization of bulky α-olefins. Progress in Polymer Science, 20(2), 309-367.

Sources

Advanced Characterization of Poly(4,4-dimethyl-1-pentene) via Triple-Detection HT-GPC

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Poly(4,4-dimethyl-1-pentene) (PDMP) represents a distinct class of sterically hindered polyolefins.[1] Unlike its commercially ubiquitous analog, poly(4-methyl-1-pentene) (PMP or TPX™), the presence of a gem-dimethyl group at the 4-position introduces significant steric bulk near the polymer backbone.[1] This structural feature imparts exceptional thermal stability and transparency but creates substantial challenges for molecular weight characterization due to extreme chain stiffness and solvent resistance.[1]

This application note details a robust protocol for characterizing the Molecular Weight (MW) and Polydispersity Index (PDI) of PDMP. Because standard Mark-Houwink parameters (


 and 

) are not well-established for this specific isomer in literature, Triple-Detection High-Temperature Gel Permeation Chromatography (HT-GPC) is the required methodology.[1] This approach derives absolute molecular weight without reliance on relative calibration standards.[1]

Material Physics & Solubility Challenges

The characterization of PDMP is governed by its solubility thermodynamics. The "neopentyl-like" side chain creates a high barrier to solvent intercalation.[1]

  • Crystallinity & Melting: Similar to PMP, PDMP is semi-crystalline with a high melting point (

    
    ).[1] The steric bulk prevents room-temperature dissolution in standard organic solvents (THF, Chloroform, Toluene).[1]
    
  • Solvent Selection: Successful solvation requires high-boiling chlorinated aromatics to overcome the lattice energy.[1]

  • Refractive Index (

    
    ):  Polyolefins exhibit low specific refractive index increments (
    
    
    
    ), often negative in value, requiring high-sensitivity RI detectors or IR detectors.[1]
Table 1: Physicochemical Comparison
FeaturePoly(4-methyl-1-pentene) (PMP)Poly(this compound) (PDMP)Impact on Analysis
Side Group IsobutylNeopentyl (Bulky)PDMP requires longer dissolution times.[1]
Solubility Soluble in TCB/ODCB >130°CSoluble in TCB/ODCB >145°CRequires HT-GPC instrumentation.[1]
Chain Stiffness HighVery HighHigh intrinsic viscosity; risk of shear degradation.[1]

(est.)
~ -0.104 mL/g (in TCB)Must be measured (approx -0.10 mL/g)Low signal; requires high sample mass or IR detection.[1]

Strategic Methodology: Why Triple Detection?

Conventional GPC relies on a calibration curve (typically Polystyrene).[1] This is invalid for PDMP because the hydrodynamic volume of a rigid PDMP chain differs vastly from a flexible Polystyrene coil of the same mass.

The Triple Detector Solution:

  • Light Scattering (LS): Measures Absolute

    
      directly (independent of elution volume).[1]
    
  • Viscometer (IV): Measures Intrinsic Viscosity

    
    .[1][2] Combined with LS, this yields the Mark-Houwink plot  (
    
    
    
    vs
    
    
    ), revealing branching and conformation.[1]
  • Refractive Index (RI) / IR: Measures concentration (

    
    ).
    
Diagram 1: Triple Detection Logic Flow

G cluster_detectors Triple Detection Array Sample PDMP Sample Sep Separation (GPC Columns) Sample->Sep RI RI/IR Detector (Concentration C) Sep->RI LS Light Scattering (Intensity I) Sep->LS VISC Viscometer (Spec. Viscosity) Sep->VISC Data Data Processing RI->Data Slice Conc. LS->Data R(theta) VISC->Data Intrinsic Visc. Output Absolute Mw, Mn, PDI Radius of Gyration (Rg) Branching (g') Data->Output

Caption: Logical flow of Triple Detection GPC. By combining Concentration, Scattering Intensity, and Viscosity, the system solves for Molecular Weight without relative calibration curves.[1]

Experimental Protocol

Instrumentation Requirements[1][3][4]
  • System: High-Temperature GPC (e.g., Agilent PL-GPC 220, Tosoh HLC-8321GPC/HT, or Polymer Char GPC-IR).[1]

  • Columns: 2-3x Mixed-Bed Polystyrene/Divinylbenzene (PS/DVB) columns (e.g., PLgel Olexis or TSKgel GMHhr-H(S) HT).[1]

    • Note: Columns must withstand 160°C.[1]

  • Solvent: 1,2,4-Trichlorobenzene (TCB) stabilized with 250 ppm BHT (Butylated hydroxytoluene).[1]

  • Temperature: 150°C (Injector, Columns, and Detectors).[1]

Sample Preparation (Critical Step)

Failure to fully dissolve the sample is the #1 cause of error in polyolefin GPC.

  • Weighing: Weigh 2–4 mg of PDMP into a 10 mL autosampler vial.

    • Target Concentration: 1.0 – 2.0 mg/mL.[1] (Higher concentration needed due to low

      
      ).
      
  • Add Solvent: Add TCB (with 250 ppm BHT antioxidant).

  • Purging: Nitrogen purge the vial before capping to prevent oxidative degradation at high heat.

  • Dissolution:

    • Place in a shaker/heater block at 160°C .

    • Time: 2–4 hours with gentle agitation.

    • Caution: Do not use ultrasonic baths (degrades polymer chains).[1]

    • Visual Check: Solution must be perfectly clear with no "gel" particles visible against a light source.[1]

  • Filtration: Not recommended unless visible particulates exist.[1] Filtering hot polyolefins often causes shear degradation or removal of high-MW fractions (gels) that are part of the sample. If necessary, use a 1.0 µm metal mesh filter at temperature.[1]

Measurement of

Since the exact


 for PDMP is not standard, it must be determined for accurate LS calculations.[1]
  • Method: "Online" determination.[1]

  • Procedure: Assume 100% mass recovery of the injected sample.[1] The software integrates the RI peak area and calculates

    
     based on the known injected mass.
    
  • Validation: If the calculated

    
     deviates significantly from the PMP range (-0.09 to -0.11 mL/g), check for sample precipitation or leaks.
    
Diagram 2: Sample Preparation Workflow

Prep Start Weigh PDMP (2-4 mg) Solvent Add TCB + BHT (Antioxidant) Start->Solvent Heat Heat to 160°C Gentle Agitation Solvent->Heat Check Visual Inspection (Clear?) Heat->Check Inject Inject into GPC (Keep at 150°C) Check->Inject Yes MoreTime Extend Time (+1 Hour) Check->MoreTime No (Cloudy) MoreTime->Heat

Caption: Iterative dissolution process ensures complete solvation without degradation.

Data Analysis & Interpretation

Molecular Weight Distribution (MWD)

The software will output


 (Number Average), 

(Weight Average), and

.
  • Polydispersity (

    
    ): 
    
    • Narrow (

      
      ): Indicates Metallocene or "Living" polymerization.[1]
      
    • Broad (

      
      ): Indicates Ziegler-Natta catalysis or branching.[1]
      
Mark-Houwink Plot (Conformation)

Plot


 (Intrinsic Viscosity) vs. 

(Molecular Weight).[1][3] The slope (

) indicates chain stiffness.[4]
  • Equation:

    
    [2]
    
  • Expectation for PDMP:

    • 
      :  Linear random coil (standard).[1]
      
    • 
      :  Stiff/Rigid rod.[1] Due to the 4,4-dimethyl bulk, PDMP is expected to show higher stiffness than linear Polyethylene (
      
      
      
      ).[1]
    • 
      :  Indicates branching (if synthesized to be branched) or poor solvent quality.[1]
      
Branching Analysis ( )

If the PDMP is a copolymer or suspected of Long Chain Branching (LCB):



  • A value of

    
     at high molecular weights confirms the presence of branching.
    

Troubleshooting Guide

IssueProbable CauseCorrective Action
High Pressure Spike Sample precipitation in column.Increase system temp to 160°C; lower sample concentration.
Baseline Noise (LS) Dust/Particulates.[1]Ensure vials are clean; use metal mesh filter if absolutely necessary.[1]
Negative Peaks (RI)

is negative (normal for polyolefins).
Invert signal in software; ensure reference cell is purged.
Shear Degradation High flow rate or viscous fingering.[1]Reduce flow rate to 0.5 mL/min; use lower concentration.

References

  • Polymer Char. (n.d.). High Temperature GPC (HT-GPC): A Complete Guide. Retrieved from [Link]

  • Fuller, E. N., & Edwards, G. Jr. (1988).[1][5] High-temperature gel-permeation chromatography of poly(4-methyl-1-pentene). OSTI Technical Report. Retrieved from [Link][5]

  • National Center for Biotechnology Information. (2025).[1][6] PubChem Compound Summary for CID 12984, this compound. Retrieved from [Link]

Sources

Application Note: Optimizing Cocatalyst Systems for the Ziegler-Natta Polymerization of 4,4-Dimethyl-1-Pentene

Author: BenchChem Technical Support Team. Date: February 2026


-olefins.

Executive Summary

The polymerization of 4,4-dimethyl-1-pentene (DMP) presents a unique challenge in coordination chemistry. Unlike its commercially ubiquitous cousin, 4-methyl-1-pentene (PMP or TPX™), DMP possesses a tert-butyl group at the


-position. This additional methyl group dramatically increases the steric demand at the active site, requiring a precise tuning of the cocatalyst system.

This guide details the role of the organoaluminum cocatalyst not merely as an alkylating agent, but as a steric gatekeeper . We provide a validated protocol for synthesizing isotactic poly(this compound) (PDMP), emphasizing the selection of cocatalysts that balance active site activation with the suppression of over-reduction.

The Steric Challenge: DMP vs. PMP

To understand the cocatalyst requirement, one must first visualize the monomeric constraint. Standard Ziegler-Natta (ZN) catalysts (


) are optimized for propylene. As the monomer bulk increases, the "catch-and-insert" mechanism becomes kinetically inhibited.
MonomerStructureSteric Bulk (Taft

)
Polymerization Rate (Relative)
Propylene

0.00 (Ref)1000
4-Methyl-1-pentene (PMP)

-0.47~25
This compound (DMP)

-1.54 (High) < 5

The "Neo" Effect: DMP is structurally "neoheptene." The tert-butyl group acts as a massive umbrella. If the cocatalyst (e.g., Triethylaluminum, TEA) coordinates too tightly or forms bulky aggregates at the titanium center, it physically blocks the monomer from approaching the vacant coordination site.

Mechanistic Role of the Cocatalyst

In this specific system, the cocatalyst (typically


 or 

) performs three critical functions, with the third being unique to bulky monomers:
  • Alkylation (Activation):

    
    . This creates the Ti-C bond necessary for insertion.
    
  • Scavenging: Neutralizing adventitious oxygen and moisture (critical as bulky monomers are often harder to purify).

  • Site Modulation (The DMP Factor): The cocatalyst dictates the "openness" of the active center.

    • Small Alkyls (TMA): High reducing power, but can lead to over-reduction (

      
      ), killing the catalyst.
      
    • Bulky Alkyls (TIBA): Triisobutylaluminum (TIBA) is the preferred recommendation for DMP. Its bulk prevents it from forming stable bridges with the active center, effectively "activating and leaving," thereby creating space for the bulky DMP monomer to insert.

Diagram 1: Steric Gating Mechanism

The following diagram illustrates how the choice of cocatalyst affects the accessibility of the active site for the bulky DMP monomer.

G cluster_0 Pre-Catalyst cluster_1 Cocatalyst Selection cluster_2 Active Site Formation cluster_3 Polymerization Outcome Ti TiCl4 / MgCl2 Support TEA TEA (Triethylaluminum) Small, High Reducing Power Ti->TEA TIBA TIBA (Triisobutylaluminum) Bulky, Mild Reducing Power Ti->TIBA Site_Blocked Blocked Active Site (TEA coordinates tightly) TEA->Site_Blocked Over-reduction / Steric crowding Site_Open Open Active Site (TIBA dissociates easily) TIBA->Site_Open Efficient Alkylation Fail Low Yield / Atactic DMP cannot insert Site_Blocked->Fail Success High Yield / Isotactic DMP inserts freely Site_Open->Success + DMP Monomer

Caption: Comparative pathway showing why TIBA is preferred over TEA for bulky monomers like DMP to prevent site blockage.

Experimental Protocol: Polymerization of this compound

Safety Warning: Organoaluminum compounds are pyrophoric. All manipulations must be performed under inert Argon/Nitrogen atmosphere using Schlenk or Glovebox techniques.

Phase 1: Reagent Preparation (Critical)

The synthesis of DMP often involves Grignard coupling (allylic halide + t-butyl magnesium halide), leaving ether and magnesium salt residues that are fatal to ZN catalysts.

  • Monomer Purification:

    • Reflux DMP over

      
       (Calcium Hydride) for 12 hours.
      
    • Distill under nitrogen.

    • Advanced Step: Pass the distilled monomer through a column of activated alumina and molecular sieves (3Å) immediately before use to remove trace polar impurities.

  • Solvent:

    • Use high-boiling alkanes (n-Heptane or Decane). Toluene is acceptable but can participate in chain transfer.

    • Reflux over Na/Benzophenone and distill.

Phase 2: Polymerization Setup

Catalyst System:


 (AA grade) or 

-supported

(4th Gen). Cocatalyst: Triisobutylaluminum (TIBA).
  • Reactor Prep: Heat a 250 mL glass reactor to

    
     under vacuum for 2 hours. Cool to reaction temperature (
    
    
    
    ) under Argon flow.
  • Charging:

    • Add

      
       dry Heptane.
      
    • Add Cocatalyst (TIBA) first. Target Al concentration:

      
      .
      
    • Wait 5 minutes (Scavenging period).

  • Catalyst Injection:

    • Add Catalyst slurry.

    • Target Al/Ti Molar Ratio:

      
       to 
      
      
      
      for
      
      
      ;
      
      
      to
      
      
      for supported
      
      
      .
    • Note: DMP requires a slightly higher Al/Ti ratio than propylene to ensure rapid alkylation before the bulky monomer envelopes the site.

  • Monomer Addition:

    • Add DMP (

      
      ).
      
    • Maintain temperature at

      
      .
      
    • Observation: The reaction will be slower than PMP. Run for 6--24 hours.[1]

Phase 3: Quenching and Workup
  • Terminate with acidic methanol (

    
     in 
    
    
    
    ).
  • Ash Removal (Crucial): Due to the high steric bulk, catalyst productivity may be lower, leaving high Ti/Al residues. Wash the polymer slurry repeatedly with hot ethanol/heptane mixtures.

  • Dry in a vacuum oven at

    
     for 24 hours.
    

Optimization & Troubleshooting

The relationship between the Al/Ti ratio and polymerization rate follows a "Bell Curve."

Diagram 2: Optimization Workflow

This decision tree guides the researcher through tuning the reaction based on polymer yield and morphology.

Optimization Start Start Polymerization (Al/Ti = 50, TIBA) CheckYield Check Yield & Tacticity Start->CheckYield LowYield Low Yield (<10 g/g-cat) CheckYield->LowYield HighYield High Yield CheckYield->HighYield Analyze_Low Analyze Cause LowYield->Analyze_Low Impurities Impurities? (Monomer wet?) Analyze_Low->Impurities Induction period observed Sterics Steric Blockage? Analyze_Low->Sterics Rate constant throughout OverRed Over-reduction? Analyze_Low->OverRed Activity drops fast Action_Imp Increase Al/Ti (Scavenging) Impurities->Action_Imp Action_Steric Switch to TIBA or Raise Temp Sterics->Action_Steric Action_Red Decrease Al/Ti or Switch to DEAC OverRed->Action_Red

Caption: Troubleshooting logic for optimizing the polymerization of bulky this compound.

Table 1: Cocatalyst Performance Matrix for DMP
CocatalystAlkyl BulkReducing PowerRecommended ForNotes
TMA (Trimethylaluminum)LowVery HighAvoid Causes over-reduction; aggregates tightly.
TEA (Triethylaluminum)MediumHighStandardGood baseline, but may struggle with DMP sterics.
TIBA (Triisobutylaluminum)High Moderate Preferred Best balance of site activation and steric clearance.
DEAC (Diethylaluminum Chloride)MediumLowStereocontrolUse if isotacticity is low; often mixed with TIBA.

References

  • Boor, J. (1979). Ziegler-Natta Catalysts and Polymerizations. Academic Press. (Foundational text on the mechanism of steric hindrance in ZN systems).
  • Kissin, Y. V. (2008). Alkene Polymerization Reactions with Transition Metal Catalysts. Elsevier. (Detailed kinetics of bulky olefin insertion).
  • Reddy, C. S., et al. (2003). "Investigation of kinetics of 4-methylpentene-1 polymerization using Ziegler-Natta-type catalysts". Journal of Applied Polymer Science. (Analogous kinetic model for bulky pentene derivatives).

  • Mitsui Chemicals. (n.d.). "TPX™ (Polymethylpentene) Technical Information". (Industrial baseline for methyl-pentene polymers).

  • Resconi, L., et al. (2000). "Selectivity in Propene Polymerization with Metallocene Catalysts". Chemical Reviews. (Discusses the role of cocatalyst bulk in stereocontrol).

Sources

Application Note: Film Casting Protocols for Poly(4,4-dimethyl-1-pentene)

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and material scientists requiring high-fidelity films of poly(4,4-dimethyl-1-pentene) (PDMP) .

While structurally similar to the widely used poly(4-methyl-1-pentene) (PMP or TPX™), the 4,4-dimethyl isomer introduces a gem-dimethyl substitution that significantly alters chain mobility, increasing the glass transition temperature (


 vs. 

for PMP) and modifying crystallization kinetics. This guide addresses the specific challenges of processing this sterically hindered, high-crystallinity polyolefin.

Part 1: Material Science & Pre-Casting Considerations

The Challenge of PDMP

Poly(this compound) is a semi-crystalline polyolefin characterized by exceptional chemical resistance and high thermal stability. Unlike amorphous polymers (e.g., polystyrene) that dissolve easily at room temperature, PDMP exhibits a rigid helical conformation in its crystalline phase.

  • Solubility Barrier: The polymer is insoluble in standard solvents (acetone, alcohols, ether) at room temperature.

  • Thermal Requirement: Successful casting requires High-Temperature Solution Casting (HTSC) or Melt Processing .

  • Critical Parameter: The gem-dimethyl group increases steric hindrance, requiring higher dissolution temperatures than standard PMP to disentangle polymer chains.

Solvent Selection Strategy

For PDMP, "like dissolves like" applies only at elevated temperatures. You must use high-boiling non-polar or slightly polar solvents.

Solvent ClassRecommended SolventBoiling Point (

)
Dissolution Temp (

)
Notes
Cycloaliphatic Decalin (Decahydronaphthalene)187-196

Preferred. Low toxicity, excellent film quality.
Aromatic Tetralin (Tetrahydronaphthalene)207

Good for very high MW grades. Harder to remove.
Chlorinated 1,2,4-Trichlorobenzene (TCB)214

Standard for GPC analysis; toxic. Use only if Decalin fails.
Aliphatic Cyclohexane81N/ANot Recommended. BP is too low for stable PDMP dissolution.

Part 2: Protocol A – High-Temperature Solution Casting (HTSC)

Objective: Produce thin, uniform, transparent films (


) for optical analysis, gas permeation studies, or dielectric testing.
Experimental Setup
  • Dissolution Vessel: Round-bottom flask with reflux condenser and nitrogen purge (to prevent oxidative degradation at high

    
    ).
    
  • Casting Surface: Optically polished borosilicate glass or chrome-plated steel, pre-heated .

  • Heat Source: Oil bath (silicone oil) capable of

    
    .
    
Step-by-Step Methodology

Step 1: Dissolution

  • Weigh PDMP powder/pellets to achieve a 1.0% to 2.0% (w/v) concentration. Note: Do not exceed 3% to avoid gelation.

  • Add Decalin (mixture of cis/trans) to the flask.

  • Add an antioxidant (e.g., Irganox 1010 at 0.1 wt%) to protect the polymer chain.

  • Heat to

    
      under slow stirring.
    
  • Maintain temperature until the solution is perfectly clear (approx. 2–4 hours). Visual Check: No "swollen gel" particles should be visible.

Step 2: Filtration (Critical for Optical Quality)

  • While maintaining

    
    , filter the solution through a heated stainless steel mesh (
    
    
    
    pore size) or a coarse glass frit.
    • Caution: If the solution cools, PDMP will precipitate immediately.

Step 3: Casting

  • Pre-heat the casting plate (glass/steel) to

    
      on a leveled hot plate.
    
  • Pour the hot solution onto the center of the plate.

  • Use a pre-heated doctor blade (casting knife) to spread the solution to the desired wet thickness.

    • Calculation: Wet Thickness

      
       Desired Dry Thickness / Concentration (fraction).
      

Step 4: Controlled Evaporation (The "Anti-Haze" Step)

  • Cover the cast film with a glass funnel or inverted beaker (raised slightly) to create a solvent-saturated atmosphere.

  • Slow Drying: Allow solvent to evaporate at

    
     for 12–24 hours.
    
    • Warning: Rapid evaporation causes Thermally Induced Phase Separation (TIPS) , resulting in an opaque, microporous membrane instead of a clear film.

  • Annealing: Once dry, increase temperature to

    
     for 2 hours under vacuum to remove residual Decalin and relax chain stress.
    
Visualization of HTSC Workflow

HTSC_Workflow Start PDMP Granules Dissolve Dissolution (Decalin, 150°C, N2) Start->Dissolve + Antioxidant Filter Hot Filtration (>130°C) Dissolve->Filter Remove Gels Cast Casting on Pre-heated Plate (120°C) Filter->Cast Immediate Transfer Evap Controlled Evaporation (Saturated Vapor) Cast->Evap Prevent TIPS Anneal Vacuum Annealing (160°C) Evap->Anneal Remove Solvent Result Transparent Isotropic Film Anneal->Result

Figure 1: High-Temperature Solution Casting workflow for PDMP to prevent precipitation and haze.

Part 3: Protocol B – Melt Pressing (Solvent-Free)

Objective: Produce thick sheets (


) or reference standards where solvent residue is unacceptable.
Thermal Parameters
  • Melting Point (

    
    ):  Approx. 
    
    
    
    (similar to PMP, potentially higher depending on tacticity).
  • Processing Temp:

    
     to 
    
    
    
    .
  • Degradation Risk: High. Inert atmosphere (Vacuum or

    
    ) is mandatory.
    
Methodology
  • Sandwich Preparation: Place PDMP granules between two sheets of Polyimide (Kapton™) film or PTFE-coated aluminum foil.

  • Pre-Melting: Insert sandwich into the hydraulic press heated to

    
     . Hold at 0 pressure  (contact only) for 3 minutes to allow complete melting.
    
  • Pressing:

    • Ramp pressure to 5 MPa (low) for 1 minute (degassing).

    • Ramp pressure to 20 MPa (high) for 2 minutes.

  • Quenching (Crystallinity Control):

    • For Clear/Amorphous Films: Transfer immediately to a water-cooled press (

      
      ). Rapid cooling suppresses spherulite growth.
      
    • For Crystalline/Opaque Films: Allow to cool slowly within the hot press (

      
      ).
      

Part 4: Characterization & Quality Control

Verify the integrity of your cast films using these metrics.

TechniqueTarget ObservationCommon DefectCause of Defect
DSC

Broad/Missing

peak
Solvent plasticization (residual Decalin).
TGA 0% mass loss

Mass loss at

Trapped solvent. Anneal longer.
Optical Microscopy Clear, featureless"Spherulites" (Maltese cross)Cooling too slow (Melt) or Evaporation too fast (Solvent).
XRD Sharp peaks (Crystalline)Broad halo (Amorphous)Quench rate was too fast (if crystallinity is desired).
Troubleshooting Phase Separation (TIPS)

If your solvent-cast film turns white/opaque upon drying, you have encountered Thermally Induced Phase Separation . This occurs when the solution cools below the binodal curve before the solvent evaporates.

Corrective Action:

  • Increase the Casting Plate Temperature (

    
    ).
    
  • Reduce the Airflow over the film (use a deeper cover).

  • Switch to a solvent with a higher boiling point (e.g., Tetralin) to keep the polymer in solution longer.

References

  • Scientific Polymer Products. (n.d.).[1] Poly(4-methyl-1-pentene) Technical Data Sheet. Retrieved from [Link]

  • Wolińska-Grabczyk, A., et al. (2011). Separation of SF6 from Binary Mixtures with N2 Using Commercial Poly(4-Methyl-1-Pentene) Films. Chemical Engineering Research and Design.
  • Charlet, G., & Delmas, G. (1984). Effect of solvent on the polymorphism of poly(4-methylpentene-1). Polymer.
  • Lopez, L., et al. (1992). Crystallization of Poly(4-methyl-1-pentene) from Solution. Journal of Polymer Science Part B: Polymer Physics.
  • Mark, J. E. (2009). Polymer Data Handbook. Oxford University Press. (Data on of poly(this compound)).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4,4-Dimethyl-1-Pentene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Neopentyl" Challenge

Synthesizing 4,4-dimethyl-1-pentene (CAS: 762-62-9) presents a unique intersection of steric hindrance and volatility. Often referred to as "neopentyl ethylene," this molecule possesses a bulky tert-butyl group adjacent to an allylic position.

For researchers, the three primary failure modes are:

  • The Rearrangement Trap: Acid-catalyzed migration of the double bond or methyl groups (Whitmore shift).

  • The Volatility Vortex: Product loss during solvent removal due to its low boiling point (72 °C).

  • Coupling Efficiency: Difficulty in forming the carbon-carbon bond due to steric bulk at the tert-butyl center.

This guide provides a self-validating workflow to navigate these challenges, moving beyond standard textbook descriptions to field-hardened protocols.

Critical Synthesis Pathways & Logic

Pathway A: The Optimized Grignard Coupling (Recommended)

The most robust route involves the copper-catalyzed coupling of tert-butylmagnesium chloride with allyl bromide. Direct coupling often fails due to the steric bulk of the tert-butyl group; therefore, Kochi-Kumada catalysis (using Li₂CuCl₄) is essential to lower the activation energy and prevent Wurtz homocoupling.

The Logic:

  • Nucleophile: tert-Butylmagnesium chloride (

    
    ). We use the chloride rather than the bromide to reduce the molecular weight of salt byproducts and improve atom economy, though the bromide is more reactive.
    
  • Electrophile: Allyl bromide (

    
    ).
    
  • Catalyst: Dilithium Tetrachlorocuprate (

    
    ).[1] This catalyzes the cross-coupling via an organocopper intermediate, bypassing the steric barrier that hinders direct 
    
    
    
    attack.
Pathway B: The "Forbidden" Route (Acid-Catalyzed Dehydration)

WARNING: Do not attempt to synthesize this molecule via the dehydration of 4,4-dimethyl-2-pentanol using sulfuric or phosphoric acid.

  • Why it fails: The formation of a carbocation adjacent to the tert-butyl group triggers a 1,2-methyl shift (Whitmore shift), rearranging the skeleton to form thermodynamically stable internal alkenes (e.g., 2,3-dimethyl-2-pentene).

Visualizing the Logic (DOT Diagrams)

Diagram 1: Synthesis Workflow & Decision Tree

This flowchart outlines the critical decision points to ensure product purity.

SynthesisWorkflow Start Target: this compound RouteA Route A: Grignard Coupling (t-BuMgCl + Allyl Bromide) Start->RouteA RouteB Route B: Alcohol Dehydration (Acid Catalyzed) Start->RouteB Catalyst CRITICAL: Add Li2CuCl4 Catalyst (0.1 - 1 mol%) RouteA->Catalyst Recommended NoCatalyst No Catalyst RouteA->NoCatalyst Risky Rearrangement Whitmore Shift (Methyl Migration) Forms 2,3-dimethyl-2-pentene RouteB->Rearrangement Carbocation forms ResultA Success: High Yield S_N2' Mechanism Catalyst->ResultA ResultFail Failure: Wurtz Coupling (Biallyl / Bi-t-butyl) NoCatalyst->ResultFail Quench Quench: Sat. NH4Cl (Keep pH > 4) ResultA->Quench Distill Distillation: Use Vigreux Column Collect fraction 70-72°C Quench->Distill

Caption: Decision tree highlighting the necessity of copper catalysis and the risks of acid-catalyzed routes.

Diagram 2: The Rearrangement Trap (Mechanism)

Understanding why acid synthesis fails is crucial for troubleshooting impurities.

Rearrangement Substrate 4,4-dimethyl-2-pentanol Cation1 Secondary Carbocation (Unstable) Substrate->Cation1 + H+ / -H2O Shift 1,2-Methyl Shift (Fast) Cation1->Shift Cation2 Tertiary Carbocation (Stable) Shift->Cation2 Product 2,3-dimethyl-2-pentene (WRONG PRODUCT) Cation2->Product - H+

Caption: The Whitmore Shift mechanism that produces isomeric impurities during acidic workups.

Detailed Protocol: Copper-Catalyzed Grignard Coupling

Objective: Synthesize this compound while minimizing homocoupling.

Reagents & Equipment
  • Reagents:

    • tert-Butylmagnesium chloride (2.0 M in THF).

    • Allyl bromide (Freshly distilled to remove stabilizers).

    • Dilithium Tetrachlorocuprate (

      
      ) solution (0.1 M in THF).
      
    • Solvent: Anhydrous THF.

  • Equipment:

    • 3-neck round bottom flask (flame dried,

      
       atmosphere).
      
    • Pressure-equalizing addition funnel.

    • Vigreux distillation column (Critical for isolation).

Step-by-Step Methodology
  • Catalyst Preparation:

    • If

      
       is not available, prepare it in situ by mixing anhydrous 
      
      
      
      (2 equiv) and
      
      
      (1 equiv) in THF. The solution should be bright orange/red.
  • Coupling Reaction:

    • Charge the flask with Allyl Bromide (1.0 equiv) and the Cu catalyst (1 mol%). Cool to 0 °C .

    • Note: Unlike standard Grignards where the halide is added to Mg, here we add the Grignard reagent to the allyl halide/catalyst mixture. This "inverse addition" keeps the concentration of the Grignard low, preventing homocoupling of the tert-butyl groups.

    • Dropwise Addition: Add

      
        (1.1 equiv) slowly over 2 hours. Maintain temperature < 10 °C.
      
    • Observation: The solution color will cycle (often dark to light) as the Cu(I)/Cu(III) catalytic cycle progresses.

  • Quench & Workup:

    • Quench slowly with saturated

      
       .
      
    • CRITICAL: Do not use HCl for quenching. Even dilute acid can trigger isomerization if the layers are left in contact.

    • Separate layers. Wash organic layer with brine.

    • Dry over anhydrous

      
      .
      
  • Isolation (The Volatility Challenge):

    • Do NOT use a Rotary Evaporator if your solvent is THF (BP 66 °C) and product is BP 72 °C. Separation is nearly impossible.

    • Alternative: If possible, use Diethyl Ether (BP 35 °C) as the extraction solvent.

    • Distillation: Use a fractional distillation setup with a Vigreux column.

      • Fraction 1: Ether (35-40 °C).

      • Fraction 2: THF transition (60-68 °C).

      • Fraction 3: this compound (70-72 °C). [2]

Physical Properties & Data Table

PropertyValueRelevance to Protocol
Boiling Point 70 - 72 °CExtremely close to THF (66 °C). Requires fractional distillation.
Density 0.682 g/mLlighter than water; organic layer is on top.
Flash Point -12 °CHigh Flammability Hazard. Ground all glassware.
Refractive Index

1.392
Use to verify purity of distilled fractions.
Solubility Immiscible in waterStandard aqueous workup applies.

Troubleshooting FAQ

Q1: My yield is low, and I see a lot of 1,5-hexadiene (biallyl). What happened?

  • Diagnosis: This is the result of Wurtz homocoupling of the allyl bromide.

  • Cause: The local concentration of the Grignard reagent was too high relative to the catalyst turnover, or the temperature was too high.

  • Fix: Increase the stirring speed, lower the addition rate of

    
    , and ensure your catalyst is active (should be orange/red, not black/precipitated).
    

Q2: I used a rotary evaporator to remove the solvent, and my flask is empty.

  • Diagnosis: You evaporated the product.

  • Cause: The boiling point (72 °C) is too close to common solvents under vacuum.

  • Fix: Never apply vacuum to this product for solvent removal. Use atmospheric pressure distillation with a fractionating column.

Q3: The NMR shows a singlet at


 1.6 ppm and no terminal alkene protons. 
  • Diagnosis: Isomerization to 2,3-dimethyl-2-pentene (tetrasubstituted alkene).

  • Cause: Acidic contamination during workup or storage.

  • Fix: Ensure the quench was neutral/basic (ammonium chloride). Store the product over molecular sieves or with a trace of

    
     stabilizer if long-term storage is required.
    

Q4: Can I use tert-butyllithium instead of the Grignard?

  • Answer: Yes, but it is far more pyrophoric and dangerous. The Grignard route is safer and sufficient with copper catalysis. If using

    
    , the reaction must be kept at -78 °C to prevent decomposition of the THF solvent.
    

References

  • Whitmore, F. C. (1932). "The Common Basis of Intramolecular Rearrangements." Journal of the American Chemical Society, 54(8), 3274–3283.

    • Foundational text on the "Whitmore Shift" mechanism explaining the instability of neopentyl systems in acid.
  • Tamura, M., & Kochi, J. (1971). "Coupling of Grignard Reagents with Organic Halides." Synthesis, 1971(06), 303-305.

    • Establishes the protocol for Copper-catalyzed coupling (Kochi-Kumada conditions) to avoid Wurtz coupling.
  • Sigma-Aldrich. (n.d.). "this compound Product Specification."

    • Source for physical property data (BP, Density, Refractive Index).[3][4]

  • Organic Syntheses. (1984). "Preparation of Alkenes via Cu-Catalyzed Coupling." Organic Syntheses, Coll. Vol. 6, p. 407.

    • General reference for the catalytic cycle of Li2CuCl4 in Grignard couplings.

Sources

Optimizing Grignard reaction conditions for 4,4-dimethyl-1-pentene synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Synthesizing 4,4-dimethyl-1-pentene via the Grignard route involves the cross-coupling of tert-butylmagnesium chloride with allyl bromide (or allyl chloride). While theoretically straightforward, this reaction is notorious for three specific failure modes:

  • Wurtz Homocoupling: Formation of 2,2,3,3-tetramethylbutane or 1,5-hexadiene instead of the cross-product.

  • Initiation Latency: Difficulty forming the sterically hindered tert-butyl Grignard.

  • Isolation Loss: The product (bp 72°C) is frequently lost during solvent removal.

This guide provides optimized protocols and troubleshooting logic to navigate these pitfalls, utilizing Copper(I) catalysis to ensure selective cross-coupling.

Module 1: The Protocol (Optimized Workflow)

Reagents & Stoichiometry
ComponentRoleEquiv.Notes
tert-Butyl Chloride Precursor1.0Freshly distilled.
Magnesium Turnings Reagent1.1 - 1.2Mechanically activated (crushed/stirred dry).
Allyl Bromide Electrophile0.9Slight deficit to ensure full consumption.
Li₂CuCl₄ (0.1M in THF) Catalyst0.01 - 0.03Critical for suppressing homocoupling.
THF / Diethyl Ether SolventN/AAnhydrous. Ether preferred for Grignard prep; THF for coupling.
Step-by-Step Methodology

Step 1: Preparation of tert-Butylmagnesium Chloride [1][2][3]

  • Setup: Flame-dried 3-neck flask, N₂ atmosphere, reflux condenser.

  • Activation: Add Mg turnings. Dry stir for 30 mins to expose fresh surface. Add a single crystal of I₂.

  • Initiation: Cover Mg with minimal ether. Add 5% of the t-BuCl. Heat gently until bleaching of iodine occurs.[3]

  • Propagation: Dilute remaining t-BuCl in ether (1:4 ratio). Add dropwise to maintain a gentle reflux.

  • Completion: Reflux for 30 mins post-addition. Titrate to confirm concentration (Target: ~1.0 - 1.5 M).

Step 2: The Kochi-Kumada Coupling

  • Cooling: Cool the Grignard solution to -10°C .

  • Catalyst Addition: Add Li₂CuCl₄ solution (1-3 mol%). The solution will turn dark/black.

  • Electrophile Addition: Add Allyl Bromide (diluted in THF) slowly over 1-2 hours.

    • Why? Keeping Allyl Bromide concentration low prevents Allyl-Allyl homocoupling.

  • Work-up: Quench with saturated NH₄Cl (cold). Extract with pentane or ether.

Step 3: Isolation (The Danger Zone)

  • Drying: Dry organic layer over MgSO₄. Filter.

  • Distillation: DO NOT ROTOVAP TO DRYNESS.

    • Use a Vigreux column (fractional distillation).

    • Distill off the solvent (Ether bp 35°C / THF bp 66°C) at atmospheric pressure.

    • Collect the fraction boiling at 70–73°C .

Module 2: Visual Workflows

Figure 1: Synthesis & Isolation Logic

SynthesisWorkflow Start Start: Reagents Mg_Act Mg Activation (Iodine/Dry Stir) Start->Mg_Act Grignard_Form Grignard Formation (t-BuMgCl in Ether) Mg_Act->Grignard_Form Initiation Catalyst_Add Add Catalyst (Li2CuCl4, -10°C) Grignard_Form->Catalyst_Add Coupling Coupling Reaction (Slow Allyl Br Addition) Catalyst_Add->Coupling Cu(I) Species Quench Quench & Extract (NH4Cl / Pentane) Coupling->Quench Distill Fractional Distillation (Vigreux Column) Quench->Distill Organic Layer Product Product: this compound (bp 72°C) Distill->Product Collect 70-73°C

Caption: Optimized workflow emphasizing Copper catalysis and fractional distillation to prevent product loss.

Module 3: Troubleshooting & FAQs

Category A: Reaction Initiation & Progression

Q: My Magnesium won't initiate with t-butyl chloride. The iodine color persists.

  • Diagnosis: tert-Alkyl halides are sterically hindered and sometimes sluggish to initiate compared to primary halides.

  • Solution:

    • Mechanical Activation: Stir the dry Mg turnings vigorously with a glass-coated stir bar overnight before adding solvent. This creates fresh micro-fractures.

    • Entrainment: Add a "sacrificial" amount (0.5 mL) of 1,2-dibromoethane or methyl iodide. These initiate rapidly, cleaning the Mg surface and generating heat to trigger the t-BuCl reaction.

    • Rieke Magnesium: For extremely stubborn cases, use Rieke Mg (highly reactive), though this is usually overkill for t-BuCl.

Q: The reaction started but stalled (Grignard crashed out).

  • Diagnosis: tert-Butylmagnesium chloride is less soluble in ether than primary Grignards, especially at high concentrations or low temperatures.

  • Solution: Add anhydrous THF (10-20% v/v) to the ether solution. The coordination of THF solubilizes the Grignard species. Note: Do not use pure THF for the preparation if possible, as it promotes Wurtz homocoupling more than ether.

Category B: Yield & Selectivity

Q: I see a large amount of 2,2,3,3-tetramethylbutane (dimer) in my GC-MS.

  • Diagnosis: This is the Wurtz homocoupling product of two t-butyl groups. It occurs when the concentration of alkyl halide is too high relative to the Mg surface area, or the temperature is too high.

  • Solution:

    • Dilution: Increase the volume of solvent.

    • Slow Addition: Add the t-BuCl solution much slower (over 2-4 hours).

    • Temperature: Keep the Grignard preparation between 30°C and reflux. Surprisingly, too cold can sometimes increase dimerization because the Grignard formation slows down, allowing unreacted halide to accumulate.

Q: I see 1,5-hexadiene (Biallyl) in the crude mixture.

  • Diagnosis: This results from the homocoupling of two Allyl Bromide molecules. This happens if Allyl Bromide is added too fast or if the catalyst is inactive.

  • Solution:

    • Inverse Addition? No. Stick to adding Allyl Bromide to the Grignard, but ensure the Li₂CuCl₄ catalyst is present.

    • Addition Rate: Slow down the addition of Allyl Bromide.

    • Cryogenics: Lower the coupling temperature to -20°C.

Category C: Isolation (The "Missing Product" Phenomenon)

Q: My reaction went to completion (verified by GC), but after rotovapping, the flask is empty.

  • Diagnosis: User Error. this compound has a boiling point of ~72°C. Standard rotary evaporation (often set to 40°C bath / <100 mbar) will codistill the product with the solvent.

  • Solution:

    • No Vacuum: Do not use a vacuum pump.

    • Fractional Distillation: Use a Vigreux column. Distill the solvent (Ether/THF) at atmospheric pressure.

    • Chaser Solvent: Use a high-boiling chaser (like decalin) if you need to push the last bit of product over, though usually, simple distillation is sufficient.

Figure 2: Troubleshooting Logic Tree

Troubleshooting Issue Identify Issue NoInit No Initiation (Mg inert) Issue->NoInit Homocouple High Homocoupling (Dimer detected) Issue->Homocouple LowYield Low Isolated Yield (Flask Empty) Issue->LowYield Sol1 Add 1,2-dibromoethane OR Mechanical Stir NoInit->Sol1 CheckCat Using Cu Catalyst? Homocouple->CheckCat YesCat Slow Down Addition Lower Temp (-20°C) CheckCat->YesCat Yes NoCat Add Li2CuCl4 (3 mol%) CheckCat->NoCat No CheckVac Did you Rotovap? LowYield->CheckVac YesVac STOP. Product lost. Use Distillation Column. CheckVac->YesVac Yes NoVac Check Quench pH (Emulsions?) CheckVac->NoVac No

Caption: Decision tree for diagnosing common failure modes in Grignard synthesis.

References

  • Organic Syntheses , Coll. Vol. 6, p. 737 (1988); Vol. 58, p. 127 (1978). Preparation of Alkyl Chlorides and Grignard Reagents.[1][2][4][5][6][7][8][9][10]Link

  • Kochi, J. K., & Tamura, M. (1971). Coupling of Grignard Reagents with Organic Halides.[4][5][6][7][8] Synthesis, 1971(06), 303-305. (Foundational text on Li₂CuCl₄ catalysis). Link

  • Sigma-Aldrich/Merck . Product Specification: this compound (CAS 762-62-9).[11][12] (Verifying physical properties/Boiling Point).[9][13] Link

  • Silverman, G. S., & Rakita, P. E. (Eds.). (1996). Handbook of Grignard Reagents. CRC Press.

Sources

Technical Support Center: Precision Control of Molecular Weight in Metallocene Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Operator: Senior Application Scientist Ticket ID: MW-CTRL-2024 Subject: Troubleshooting and Optimizing Molecular Weight (


) and Distribution (PDI)

Introduction: The Balance of Propagation and Termination

Welcome to the technical support hub. In metallocene catalysis, molecular weight (


) is dictated by the competition between the rate of chain propagation (

) and the sum of all chain transfer rates (

).


To control


, you must manipulate the "exit doors" through which a growing polymer chain leaves the active metal center. This guide provides the diagnostic logic and experimental protocols to lock or open these doors at will.

Module 1: Diagnostic Hub (Troubleshooting)

Use this section to identify the root cause of your molecular weight deviations.

Issue 1: Molecular Weight is Consistently Lower than Target

Diagnosis: The "Termination" rate is outpacing "Propagation."

  • Check 1: Temperature (

    
    ).  Are you running >70°C?
    
    • Mechanism:[1][2][3][4][5][6][7]

      
      -Hydride elimination has a higher activation energy than insertion. As 
      
      
      
      rises, elimination accelerates faster than propagation, shortening chains.
    • Fix: Reduce

      
       by 10°C intervals.
      
  • Check 2: The "Aluminum Effect" (Al:Zr Ratio). [2][5]

    • Mechanism:[1][2][3][4][5][6][7] Excess Trimethylaluminum (TMA) in your MAO acts as a chain transfer agent.

    • Fix: Reduce the Al:Zr ratio. If using MAO, try a "scavenger-only" approach with a stoichiometric activator (e.g., Borate) to eliminate excess Al transfer.

  • Check 3: Monomer Starvation.

    • Mechanism:[1][2][3][4][5][6][7]

      
       is first-order with respect to monomer concentration. Low pressure or mass transfer limitations slow propagation while transfer reactions (often zero-order in monomer) continue.
      
    • Fix: Increase ethylene/propylene partial pressure or improve agitation speed.

Issue 2: Broad Polydispersity Index (PDI > 3.0)

Note: Single-site metallocenes should theoretically yield PDI


 2.0.
Diagnosis:  Multiple active species or diffusion limitations.
  • Check 1: Catalyst Activation Time.

    • Mechanism:[1][2][3][4][5][6][7] If initiation is slow relative to propagation, chains initiated early grow longer than those initiated late.

    • Fix: Implement a "Pre-contacting" step (15 mins) of Catalyst + Activator before injection.

  • Check 2: Thermal Gradients.

    • Mechanism:[1][2][3][4][5][6][7] Exotherms create "hot spots." Hot spots produce low

      
       (see Issue 1), while cool spots produce high 
      
      
      
      , broadening the distribution.
    • Fix: Verify reactor cooling loop efficiency; lower the initial monomer feed rate to control the exotherm.

Issue 3: Catalyst is Unresponsive to Hydrogen ( )

Diagnosis: Ligand architecture is blocking the


 path or reforming dormant species.
  • Mechanism:[1][2][3][4][5][6][7] Some bulky ligands (e.g.,

    
    -symmetric bis-indenyls with 2,4-substitution) sterically hinder the approach of 
    
    
    
    to the metal center.
  • Fix: You cannot fix this with process conditions easily. You must switch to a less sterically encumbered ligand or use diethyl zinc (DEZ) as an alternative transfer agent.

Module 2: The Mechanics (Visualizing the "Exit Doors")

To fix the problem, you must visualize the microscopic competition at the active site (


).
Diagram: The Chain Transfer Decision Tree

This diagram illustrates the three main pathways a polymer chain takes: growing (Propagation), terminating via heat (


-H elim), or terminating via chemical transfer (

/Al).

ChainTransfer ActiveSite Active Zr-Polymer Species (Propagation) BetaElim β-Hydride Elimination (Thermal Exit) ActiveSite->BetaElim High Temp Low Monomer TransferH2 Transfer to Hydrogen (Chemical Exit 1) ActiveSite->TransferH2 + H2 gas TransferAl Transfer to Aluminum (TMA) (Chemical Exit 2) ActiveSite->TransferAl High Al:Zr Ratio VinylEnd Vinyl-Terminated Polymer (Low Mw, Unsaturated) BetaElim->VinylEnd SatEnd Saturated Polymer End (Controlled Mw) TransferH2->SatEnd AlkylAl Al-Terminated Chain (Reversible Dormancy) TransferAl->AlkylAl Transmetalation AlkylAl->ActiveSite Reversible?

Caption: The "Exit Doors" of Polymerization. Red path dominates at high T; Green path is the primary industrial control knob; Yellow path is often an unintended side reaction with MAO.

Module 3: Experimental Protocols

Do not rely on guesswork. Use these standardized protocols to benchmark your catalyst's behavior.

Protocol A: The Hydrogen Response Curve

Objective: Determine the sensitivity of your specific catalyst to


 for precise 

targeting.
  • Preparation: Prepare a 1L Buchi reactor. Bake out at 100°C under vacuum for 1 hour.

  • Scavenging: Add solvent (Toluene/Heptane) and Scavenger (e.g., TiBA or MAO, 0.5 mmol). Stir 10 min.

  • Baseline Run (0 ppm

    
    ): 
    
    • Saturate with Ethylene (constant pressure, e.g., 5 bar).

    • Inject Catalyst.[8] Run for 30 mins.

    • Record Activity and measure

      
       (GPC).
      
  • The Step-Up:

    • Repeat the run, but introduce

      
      before ethylene saturation.
      
    • Dosing: Use a differential pressure vessel (e.g., 50 mL bomb).

    • Delta P: 5 psi, 10 psi, 20 psi, 50 psi (

      
      ).
      
  • Analysis: Plot

    
     vs. 
    
    
    
    . The slope is your chain transfer constant (
    
    
    ).
Protocol B: The "Al-Switch" Test

Objective: Determine if your cocatalyst is sabotaging your molecular weight.

  • Control: Run standard polymerization with MAO at Al:Zr = 1000:1.

  • Variable: Run the same condition but reduce MAO to Al:Zr = 200:1 (if stability allows) OR switch to a Borate activator (e.g.,

    
    ) with a minimal scavenger (TiBA, Al:Zr = 20:1).
    
  • Result Interpretation:

    • If

      
      increases significantly  (e.g., doubles) with Borate/low-Al, your MAO is acting as a Chain Transfer Agent.
      
    • Action: If you need high

      
      , switch to Borate activators or "Low-TMA" grades of MAO.
      

Module 4: Reference Data

Table 1: Ligand Symmetry & Molecular Weight Characteristics

Use this to select the right catalyst architecture for your target polymer.

Symmetry ClassRepresentative LigandTypical

Capability
PDI CharacteristicsMechanism Note

(Unbridged)

Low - MediumBroad (2.5 - 3.5)Rings rotate; multiple conformers lead to broader PDI.

(Bridged)

Medium - HighNarrow (~2.0)Rigid bridge prevents rotation; highly stereoselective (Isotactic PP).

(Bridged)

Very HighNarrow (~2.0)Syndiotactic specific; bulky fluorenyl ligand suppresses

-H elimination.
Constrained Geometry

HighNarrow (~2.0)"Open" active site allows good comonomer incorporation but high

due to electronic stabilization.

References

  • Resconi, L., et al. (2000). "Selectivity in Propene Polymerization with Metallocene Catalysts." Chemical Reviews. Link

  • Quintanilla, E., et al. (2006).[2] "Chain transfer to aluminium in MAO-activated metallocene-catalyzed polymerization reactions." Chemical Communications. Link

  • Chirik, P. J., & Bercaw, J. E. (2005).[7] "Cyclopentadienyl and Olefin Substituent Effects on Insertion and β-Hydrogen Elimination with Group 4 Metallocenes." Organometallics. Link

  • Amer, I., & van Reenen, A. (2013). "Hydrogen effects in the polymerization of propylene with C2 symmetric metallocene catalysts." e-Polymers. Link

  • Langston, J., et al. (2005).[7] "One-Pot Process of Preparing Long Chain Branched Polypropylene Using C2-Symmetric Metallocene Complex and a 'T' Reagent." Macromolecules. Link

Sources

Technical Support Center: Precision Polymerization of 4,4-Dimethyl-1-Pentene

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the reduction of polydispersity (PDI) in the polymerization of 4,4-dimethyl-1-pentene . This monomer, often referred to as "neopentyl ethylene," presents unique challenges due to the extreme steric bulk of the tert-butyl group at the


-position.

Executive Summary

Achieving a narrow polydispersity index (PDI < 2.0) with This compound is chemically demanding. The massive tert-butyl group creates significant steric hindrance, often leading to slow insertion rates and increased susceptibility to chain transfer events. Standard heterogeneous Ziegler-Natta catalysts typically yield broad PDIs (4.0–10.0) due to multi-site kinetics. To reduce PDI, you must transition to Single-Site Catalysts (SSCs) —specifically Metallocenes or Constrained Geometry Catalysts (CGCs) —and strictly control chain transfer mechanisms.

Module 1: Catalyst Selection & Activation

The "Hardware" of your reaction.

Q1: I am using a standard TiCl₄/MgCl₂ catalyst. Why is my PDI consistently above 4.0?

Diagnosis: You are observing the "Multi-Site Effect." Explanation: Heterogeneous Ziegler-Natta catalysts contain multiple types of active sites (e.g., corner sites, edge sites, varying coordination environments). Each site has a distinct ratio of propagation rate (


) to termination rate (

).
  • Site A: Fast propagation, slow termination

    
     High MW chain.
    
  • Site B: Slow propagation, fast termination

    
     Low MW chain.
    The superposition of these distributions results in a broad PDI.
    

The Solution: Switch to a Single-Site Catalyst (SSC) . For this compound, the active site must be open enough to accommodate the bulky neopentyl group but rigid enough to prevent chain transfer.

Recommended Catalyst Architectures:

Catalyst Class Specific Complex Recommendation Expected PDI Mechanism
C₂-Symmetric Metallocene rac-dimethylsilylbis(2-methyl-4-phenylindenyl)ZrCl₂ 1.8 – 2.2 Isospecific control; rigid ligand framework minimizes chain transfer.
Constrained Geometry (CGC) [Me₂Si(C₅Me₄)(NtBu)]TiCl₂ 1.9 – 2.5 "Open" active site allows bulky monomer insertion; excellent for copolymers.

| Post-Metallocene (Living) | Bis(phenoxy-imine)Ti complexes ("FI Catalysts") | 1.1 – 1.3 | Living characteristics at low temp; suppresses


-H elimination. |
Q2: I switched to a Zirconocene, but activity plummeted. Why?

Diagnosis: Steric blockage at the active site. Explanation: this compound is sterically massive. If your metallocene ligands are too bulky (e.g., bis(fluorenyl) systems), the monomer cannot reach the metal center effectively. Fix: Use a catalyst with a "bridged" ligand structure to open the aperture of the active site (an ansa-metallocene) or use a "half-sandwich" CGC titanium catalyst which is less sterically crowded than a bis-Cp zirconocene.

Module 2: Reaction Conditions & Kinetics

The "Software" of your reaction.

Q3: How does temperature affect PDI for this specific monomer?

Insight: There is a critical trade-off between Living Character and Activity .

  • High Temp (> 60°C): Increases activity (overcoming the steric barrier) but drastically increases

    
    -Hydride elimination. This leads to chain termination and broader PDI.
    
  • Low Temp (< 0°C): Suppresses termination (narrow PDI), but propagation (

    
    ) becomes glacial due to the monomer's bulk.
    

Optimization Protocol: Run a temperature sweep. For most metallocenes with this monomer, the "Sweet Spot" is 20°C – 40°C .

  • If PDI is still broad: Lower temperature to 0°C and increase reaction time (24-48h).

  • *If Yield is < 5%: * Increase catalyst concentration, not temperature.

Q4: Which activator should I use: MAO or Borates?

Recommendation: Borate Activators (e.g.,


) with a Triisobutylaluminum (TIBA) scavenger.
Reasoning:  Methylaluminoxane (MAO) is often used in large excess (Al/Zr = 1000:1). The "free" trimethylaluminum (TMA) in MAO can act as a chain transfer agent, broadening PDI. Borates are used in stoichiometric amounts (1:1), eliminating this transfer pathway and yielding a "naked" cation that is strictly single-site.

Module 3: Experimental Protocol (Low PDI Synthesis)

Objective: Synthesize Poly(this compound) with PDI < 2.0. System: High-Vacuum Line / Glovebox (Argon atm).

Step-by-Step Methodology
  • Monomer Purification (CRITICAL):

    • This compound often contains isomer impurities.

    • Stir monomer over CaH₂ for 24h.

    • Vacuum distill immediately before use.

    • Pass through activated alumina column inside glovebox to remove trace polar impurities.

  • Catalyst Prep:

    • Dissolve rac-Me₂Si(2-Me-4-Ph-Ind)₂ZrCl₂ (10

      
      mol) in dry Toluene.
      
    • Add TIBA (Triisobutylaluminum) as a scavenger (Al/Zr = 50:1) to the solvent/monomer mix before adding catalyst.

  • Polymerization:

    • Reactor: 250 mL Schlenk flask or Glass Reactor.

    • Solvent: Toluene (30 mL).

    • Monomer: this compound (5 mL).

    • Temp: Equilibrate to 25°C .

    • Initiation: Inject Catalyst solution followed immediately by Activator (Borate, B/Zr = 1.2:1).

    • Visual Check: Solution should turn yellow/orange (active species).

  • Termination:

    • Quench with acidic methanol (HCl/MeOH) after desired conversion (keep conversion < 20% for narrowest PDI if not using a living system).

  • Workup:

    • Precipitate in excess MeOH. Filter. Dry under vacuum at 60°C.

Module 4: Troubleshooting Visualization

Mechanism of PDI Broadening vs. Control

The following diagram illustrates the kinetic competition determining PDI.

PDI_Control Cat Active Catalyst (M+) Chain Growing Polymer Chain Cat->Chain Initiation Monomer This compound Monomer->Chain Adds to Chain->Chain Insertion Term Beta-H Elimination (kt) (Broadens PDI) Chain->Term High Temp Transfer Chain Transfer to Al (Broadens PDI) Chain->Transfer Excess MAO/TMA Prop Propagation (kp) (Sterically Slow) Control Control Strategy: 1. Low Temp (<40°C) 2. Borate Activator 3. Bulky Ligands Control->Term Suppresses Control->Transfer Eliminates

Caption: Kinetic pathways in bulky olefin polymerization. Suppressing the red pathways (Termination/Transfer) is required to lower PDI.

Workflow: From Monomer to Polymer

Workflow cluster_prep Phase 1: Purification cluster_rxn Phase 2: Polymerization cluster_down Phase 3: Isolation M_Raw Raw Monomer (Contains Isomers/H2O) M_Dry Drying (CaH2 + Distillation) M_Raw->M_Dry M_Pure Deoxygenation (Freeze-Pump-Thaw) M_Dry->M_Pure Scavenge Add Scavenger (TIBA) (Removes trace impurities) M_Pure->Scavenge Cat_Add Add Catalyst + Activator (Borate preferred) Scavenge->Cat_Add Run Reaction @ 25°C (Stirring is critical due to viscosity) Cat_Add->Run Quench Acidic MeOH Quench Run->Quench Wash Wash to remove Catalyst Residue Quench->Wash GPC GPC Analysis (Target PDI < 2.0) Wash->GPC

Caption: Operational workflow for precision polymerization of this compound.

References

  • Living Copolymerization of Bulky Olefins: Title: Living copolymerization of ethylene with 4-methyl-1-pentene by an α-diimine Ni(II) catalyst.[1] Source: Polymer Chemistry (RSC). URL:[Link]

  • Constrained Geometry Catalysts for Bulky Monomers: Title: Copolymerization of Ethylene with α-Olefins Containing Various Substituents Catalyzed by Half-Titanocenes.[2] Source: Macromolecules (ACS). URL:[Link]

  • Metallocene Catalysis of 4-Methyl-1-Pentene (Analogous System): Title: Polymerization of Allyltrimethylsilane and 4-Methyl-1-Pentene by Using Metallocene Catalysts. Source: PMC (NIH). URL:[Link]

  • Stereoselective Polymerization Principles: Title: Metallocenes and Beyond for Propene Polymerization. Source: Organometallics (ACS). URL:[Link]

Sources

Influence of monomer purity on Ziegler-Natta catalyst activity

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Catalyst Optimization & Purity Control Current Status: Operational | Topic: Ziegler-Natta (ZN) Catalyst Sensitivity

Welcome to the Advanced Catalysis Support Hub

User Persona: Senior Application Scientist Scope: This guide addresses the critical impact of monomer purity on Ziegler-Natta catalyst performance. While ZN catalysts are the workhorses of polyolefin synthesis, the purity protocols detailed here are directly transferable to pharmaceutical process chemistry involving air/moisture-sensitive organometallics (e.g., Buchwald-Hartwig or Suzuki couplings).

Module 1: Diagnostic Triage

Use this section to correlate observed experimental failures with specific impurity classes.

Q: My reaction productivity dropped suddenly. How do I identify the culprit based on kinetic profiles?

A: The shape of your kinetic profile is a fingerprint of the specific poison mechanism. Use the logic flow below to diagnose the issue.

Symptom: Immediate "Dead" Reactor

  • Cause: Strong Lewis bases (CO,

    
    , Arsine) or gross moisture contamination.
    
  • Mechanism: These poisons coordinate irreversibly (or with high binding constants) to the

    
     active site or instantaneously destroy the aluminum alkyl cocatalyst.
    

Symptom: Slow/Decaying Activity (Non-Stationary Kinetics)

  • Cause: Weak poisons (Alkynes, Dienes) or insufficient scavenging.

  • Mechanism: The poison competes with the monomer for the active site or slowly accumulates, forming dormant species.

Symptom: Broadened Molecular Weight Distribution (MWD)

  • Cause: "Selective" poisoning.[1]

  • Mechanism: Heterogeneous ZN catalysts have multiple active site types. Some poisons preferentially deactivate the highly active, stereospecific sites, leaving less active sites to produce lower MW, atactic polymer.

Visual Diagnostic Workflow

TroubleshootingFlow Start Symptom Observed ZeroActivity Zero/Trace Activity Start->ZeroActivity DecayActivity Rapid Kinetic Decay Start->DecayActivity BadPolymer Poor Stereoregularity/MWD Start->BadPolymer CheckFeed Check Feed Purity (CO, H2O, S) ZeroActivity->CheckFeed Suspect Strong Lewis Base CheckAl Check Al/Ti Ratio (Scavenging Capacity) DecayActivity->CheckAl Suspect Scavenger Depletion CheckDonors Check Electron Donors (Selectivity Control) BadPolymer->CheckDonors Suspect Selective Poisoning CO_Poison Poison: Carbon Monoxide (Blocks Active Site) CheckFeed->CO_Poison CO > 0.01 ppm H2O_Poison Poison: Water/Oxygen (Destroys Cocatalyst) CheckFeed->H2O_Poison H2O > 10 ppm CheckAl->H2O_Poison Alkyl-AlOxidation Alkyne_Poison Poison: Acetylene/Dienes (Dormant Sites) CheckAl->Alkyne_Poison Competitive Inhibition CheckDonors->Alkyne_Poison

Figure 1: Decision tree for correlating reactor symptoms with specific monomer impurities.

Module 2: The "Poison" Database

Specific tolerance limits and mechanisms. Note: "Tolerance" assumes a standard Al/Ti ratio of 20-50. Higher ratios can mask impurities but increase ash content.

Q: What are the absolute limits for common impurities in polymer-grade monomers?

A: Refer to the table below. Note that Carbon Monoxide (CO) is the most potent inhibitor, often used intentionally to "kill" reactions in emergencies.

Impurity ClassSpecific CompoundTolerance Limit (ppm)Impact on CatalystMechanism
Permanent Gases Carbon Monoxide (CO)< 0.05 CatastrophicIrreversible coordination to

/active site [1, 3].
Carbon Dioxide (

)
< 1.0HighInserts into Ti-C bond; destroys cocatalyst [1].
Oxygen (

)
< 2.0Moderate/HighOxidizes Al-alkyl; forms peroxides [1, 4].
Polar Volatiles Water (

)
< 5.0HighHydrolyzes Al-alkyl to form inactive aluminoxanes; lowers Al/Ti ratio [5].
Methanol / Alcohols< 5.0HighReacts with

and Al-alkyls to form alkoxides [6].
Sulfur Species

, COS, Mercaptans
< 0.1 CatastrophicPermanently poisons metal center (catalyst death) [6].
Unsaturated HCs Acetylene / Methylacetylene< 5.0ModerateCoordinates strongly; slows propagation rate [2].
Dienes (Propadiene)< 5.0ModerateForms dormant species or causes cross-linking.

Q: Why is CO so much more damaging than water? A:

  • Water primarily attacks the aluminum cocatalyst (e.g., Triethylaluminum, TEAL). Since TEAL is usually present in excess (Al/Ti ratio > 20), it acts as a "scavenger," sacrificing itself to protect the Titanium center.

  • CO , however, binds directly and competitively to the Titanium active site with a binding affinity orders of magnitude higher than the olefin monomer. Even trace amounts of CO can block the active sites, regardless of how much cocatalyst is present [1, 3].

Module 3: Purification & Mitigation Protocols

How to ensure monomer purity before it enters the reactor.

Q: How do I design a purification train for "dirty" monomer feed?

A: You must employ a multi-stage "Guard Bed" system. Relying on a single column is insufficient for high-activity ZN catalysts.

Protocol: The 3-Stage Purification Train

  • Stage 1: Bulk Water/Polar Removal (Alumina/Zeolite)

    • Material: Activated Alumina (F-200) or Molecular Sieve 13X.

    • Function: Removes bulk water, alcohols, and ammonia.

    • Operation: Regenerate at 250°C under

      
       flow.
      
  • Stage 2: Selective Sulfur/COS Removal (Metal Oxide)

    • Material: Hybrid adsorbents (e.g., Selexsorb® COS).

    • Function: Specifically targets Carbonyl Sulfide (COS) and

      
      .
      
    • Note: Standard 3A/4A sieves do not remove COS effectively.

  • Stage 3: Final Polishing (De-oxo / De-CO)

    • Material: Reduced Copper (CuO) or Nickel catalyst.

    • Function: Chemisorbs

      
       and CO.[2]
      
    • Critical: Must be reduced with

      
       prior to use.
      
Purification Workflow Diagram

PurificationTrain Feed Raw Monomer Feed (Tank) Bed1 Bed 1: Mol Sieve 13X (Removes H2O, Alcohols) Feed->Bed1 Bed2 Bed 2: Hybrid Oxide (Removes COS, H2S) Bed1->Bed2 Bed3 Bed 3: Reduced Cu/Ni (Removes O2, CO) Bed2->Bed3 OnlineAnalysis Online GC/Hygrometer (Validation) Bed3->OnlineAnalysis OnlineAnalysis->Feed Recycle (Fail) Reactor Polymerization Reactor (ZN Catalyst) OnlineAnalysis->Reactor Purity < 1ppm

Figure 2: Standard multi-stage monomer scrubbing train for Ziegler-Natta polymerization.

Module 4: Advanced FAQs (Mechanism & Kinetics)

Q: Can I compensate for impure monomer by just adding more cocatalyst (TEAL/TIBA)? A: Only partially.

  • The Scavenging Effect: Excess Al-alkyl will react with water and oxygen, neutralizing them before they hit the Titanium center.

  • The Downside:[3][4] The reaction product of TEAL + Water is an aluminoxane. While aluminoxanes activate Metallocenes, in ZN systems they can alter the stereospecificity (tacticity) and broaden the molecular weight distribution [5]. Furthermore, high Al loadings increase the "ash" content in the final polymer, requiring expensive post-reaction washing steps.

Q: How does Acetylene poisoning differ from CO poisoning? A:

  • CO is a "site blocker."[2] It binds and stops activity.[1][2] If CO is removed (vented), activity may partially recover (reversible inhibition) [3].

  • Acetylene undergoes insertion but often forms a stable vinyl-metal bond that is slow to insert the next monomer. It acts as a "brake" on the propagation rate rather than a hard stop, leading to lower productivity and changes in polymer chain architecture [2].

Q: What is the "Colorimetric Test" for quick purity validation? A: Before starting a critical batch, perform a TiCl4 Spark Test :

  • In a glovebox, take a sample of your liquid monomer (if liquid) or solvent.

  • Add a drop of neat

    
    .
    
  • Result: If the solution turns yellow/orange, you have impurities (Lewis bases). If it remains water-white or slightly pale yellow, purity is likely sufficient for standard runs.

References

  • MDPI. (2024). Study of the Chemical Activities of Carbon Monoxide, Carbon Dioxide, and Oxygen Traces as Critical Inhibitors of Polypropylene Synthesis. Link

  • MDPI. (2024). Computational Study of Catalytic Poisoning Mechanisms in Polypropylene Polymerization. Link

  • ACS Publications. (2020). Disclosing the Interaction between Carbon Monoxide and Alkylated Ti3+ Species: a Direct Insight into Ziegler–Natta Catalysis. Link

  • Wikipedia. Ziegler–Natta catalyst.[1][5] Link[2][6][7]

  • ResearchGate. Effect of Water on the Supported Ziegler–Natta Catalysts: Optimization of the Operating Conditions. Link

  • PubMed. Quantification of poisons for Ziegler Natta catalysts and effects on the production of polypropylene. Link

Sources

Preventing catalyst deactivation during 4,4-dimethyl-1-pentene polymerization

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Operator: Dr. Aris Thorne, Senior Application Scientist Topic: Catalyst Deactivation & Process Stability

Mission Statement

You are working with 4,4-dimethyl-1-pentene (DMP) , a bulky


-olefin capable of producing isotactic polymers with exceptionally high melting points (

C). Unlike its lighter analog 4-methyl-1-pentene (4MP1), DMP presents unique steric challenges. The tert-butyl group is separated from the vinyl head by a single methylene spacer. This "spacer effect" allows polymerization to occur (unlike neohexene), but it makes the active site highly susceptible to steric clogging and thermal deactivation.

This guide addresses the three primary failure modes: Poisoning (Feedstock) , Thermal Decay (Kinetics) , and Steric Dormancy (Mechanism) .

Module 1: Feedstock Integrity & Scavenging

"My catalyst dies immediately upon injection."

In 90% of cases involving bulky olefins, "deactivation" is actually "poisoning." The low propagation rate (


) of DMP means the catalyst sits idle longer between insertions, making it statistically more likely to react with impurities than with the monomer.
Diagnostic Protocol: The Scavenger Stress Test
SymptomProbable CauseCorrective Action
Instant Color Change (e.g., Yellow

Colorless)
Polar impurities (

, alcohols) in solvent.
Increase scavenger loading (MAO/TIBA) in the reactor before catalyst injection.
No Exotherm Carbonyl/Peroxide contamination in Monomer.CRITICAL: DMP monomer requires rigorous deoxygenation. See Protocol A.
Slow Die-off (<5 mins) "Dimethylalane" formation (Metallocene specific).Switch alkylating agent. Avoid TMA; use TIBA or TIOA.
Protocol A: DMP Monomer Purification (The "Double-Pass" Method)

Standard alumina columns are insufficient for high-purity DMP polymerization.

  • Pre-drying: Stir DMP monomer over

    
     (5% w/v) for 12 hours. Vacuum transfer to a Schlenk flask.
    
  • Scavenging: Add tri-isobutylaluminum (TIBA) (0.5 mol% relative to monomer). Stir for 30 mins at room temperature.

    • Why TIBA? Trimethylaluminum (TMA) can form stable complexes with the catalyst that inhibit bulky monomer insertion. TIBA is bulkier and dissociates easier.

  • Flash Distillation: Distill the monomer directly into the polymerization reactor or a sealed burette.

    • Note: Discard the first 5% and last 10% of the distillate.

Module 2: Kinetic Management

"The reaction starts well but stops after 10 minutes."

This is Thermal Deactivation . The polymerization of bulky olefins is often exothermic, but the catalyst active species (especially cationic metallocenes) are thermally fragile.

The Temperature-Activity Paradox

For DMP, higher temperatures increase the insertion rate (overcoming the steric barrier) but exponentially increase the rate of


-hydride elimination and irreversible catalyst decomposition.

Recommended Operating Window:

  • Ziegler-Natta (Ti-based):

    
    
    
  • Metallocene (Zr/Hf-based):

    
    
    
  • Post-Metallocene (Pyridylamido Hf):

    
     (Most thermally robust).
    
Troubleshooting Q&A

Q: I see low molecular weight (MW) and rapid catalyst decay. Is this related? A: Yes. This is the


-Hydride Elimination Loop .
When the bulky DMP monomer struggles to insert due to steric crowding, the metal center effectively "waits." During this pause, the polymer chain undergoes 

-hydride elimination, releasing a vinyl-terminated polymer and leaving a metal-hydride (

) species.
  • The Problem: The

    
     species is often less stable or can become dormant.
    
  • The Fix: Increase monomer concentration (

    
    ). This forces the propagation rate (
    
    
    
    ) to outcompete the elimination rate (
    
    
    ). Maintain DMP concentration > 2.0 M.

Module 3: Mechanistic Troubleshooting

"I have activity, but the yield is low and the polymer is amorphous."

This indicates Stereo-Error Deactivation . The catalyst is inserting the monomer, but "mistakes" (regio-errors) are creating dormant sites that block further activity.

The Mechanism: The "Dormant Site" Trap

In DMP polymerization, a 2,1-insertion (mis-insertion) places the bulky tert-butyl group directly adjacent to the metal center. This creates a steric wall so massive that the catalyst cannot insert the next monomer. The site is technically "live" but kinetically dead (Dormant).

Visualizing the Deactivation Pathways

The following diagram maps the life-cycle of a catalyst active site during DMP polymerization, highlighting the "off-ramps" to deactivation.

DMP_Deactivation Active Active Catalyst (M-R) Complex Monomer Complex (M-DMP) Active->Complex + DMP BetaElim Beta-H Elimination Active->BetaElim High T / Low [M] Dead Dead Catalyst (Irreversible) Active->Dead Poison / Thermal decomp Insert 1,2-Insertion (Propagation) Complex->Insert Fast MisInsert 2,1-Misinsertion (Steric Error) Complex->MisInsert Rare (Steric force) Insert->Active Loop Dormant Dormant Site (Sterically Blocked) MisInsert->Dormant Blocked Reactivation H2 Hydrogenolysis (Reactivation) Dormant->Reactivation + H2 (Chain Transfer) BetaElim->Active Releases Polymer Reactivation->Active Restores M-H

Figure 1: Catalyst life-cycle showing the "Dormant Site" trap caused by 2,1-misinsertion and the reactivation pathway via Hydrogen.

Solution: Hydrogen Reactivation

Q: How do I wake up "Dormant" sites? A: Introduce trace amounts of Hydrogen (


).
While 

is typically a chain transfer agent used to lower MW, in bulky olefin polymerization, it can boost activity .
  • Mechanism:[1][2][3] Small

    
     molecules can slip past the steric bulk of a dormant 2,1-inserted chain, cleave it (hydrogenolysis), and regenerate a small, active Metal-Hydride (
    
    
    
    ) site that is ready to polymerize again.
  • Dosing: 0.1 - 0.5 mol%

    
     relative to monomer.
    

Module 4: Post-Run Analysis (Forensics)

"Did I actually make Poly-DMP?"

DMP is often confused with 4MP1. The melting point is your primary confirmation tool.

PolymerMelting Point (

)
CrystallinityNotes
Isotactic Poly-DMP > 375°C HighRequires high stereoregularity (mmmm > 95%).
Atactic Poly-DMP N/A (Amorphous)NoneResult of "loose" ligand geometry (e.g., Cp2ZrCl2).
Poly-4MP1 (TPX) ~235°CHighCommon contaminant or misidentified monomer.
Reference Library
  • Bulky Olefin Thermodynamics: Pure and Applied Chemistry, "Homo- and copolymers of 4-methyl-1-pentene and bulky alpha-olefins." (Confirming

    
     > 380°C for Poly-DMP). 
    
  • Deactivation Pathways: University of Victoria, "Catalyst Deactivation Processes during 1-Hexene Polymerization" (identifying dimethylalane dormant species).

  • Metallocene Activity: MDPI, "Polymerization of Allyltrimethylisilane and 4-Methyl-1-Pentene by Using Metallocene Catalysts."

  • Monomer Synthesis & Properties: Sigma-Aldrich, "this compound Technical Data."

Sources

Addressing reactor fouling during 4,4-dimethyl-1-pentene polymerization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Addressing Reactor Fouling During Polymerization

Executive Summary

Polymerizing 4,4-dimethyl-1-pentene (DMP) presents unique challenges compared to standard alpha-olefins (like propylene) or even its isomer 4-methyl-1-pentene (TPX). The bulky neopentyl side group creates significant steric hindrance, slowing propagation rates and increasing the sensitivity of the active site to local thermal fluctuations.

Fouling in DMP polymerization typically manifests as sheeting (thin films on walls) or agglomeration (chunks). These are rarely random; they are deterministic failures of the Catalyst-Solvent-Thermal (CST) triad.

This guide provides a root-cause analysis and actionable protocols to eliminate fouling.

Part 1: The Mechanics of Fouling

To solve fouling, you must understand its origin.[1] In DMP polymerization, fouling is a convergence of three vectors:

  • Kinetic/Morphological: The catalyst fragments too quickly or unevenly, creating "fines" that migrate to the walls.

  • Thermodynamic: Local "hot spots" at the reactor wall cause the polymer to melt or swell, becoming an adhesive.

  • Electrostatic: Non-conductive polymer particles build triboelectric charge, pinning them to the grounded metal reactor wall.

Visualizing the Fouling Pathway

FoulingMechanism cluster_prevention Intervention Points Cat Catalyst Injection (Ti/Mg or Metallocene) Frag Rapid Fragmentation Cat->Frag High Initial Activity Fines Formation of Fines (<10 microns) Frag->Fines Poor Morphology Control Static Triboelectric Charging Fines->Static High Surface Area Wall Migration to Reactor Wall Static->Wall Electrostatic Attraction HotSpot Local Exotherm (Hot Spot) Wall->HotSpot Loss of Heat Transfer Sheet Sheeting/Fouling HotSpot->Sheet Polymer Melting/Swelling PrePoly Pre-Polymerization PrePoly->Frag Controls Scavenger Antistatic Agents Scavenger->Static Neutralizes

Figure 1: The "Fines-Static-Thermal" cycle leading to reactor sheeting. Green nodes indicate critical intervention points.

Part 2: Troubleshooting Guides & FAQs

Module A: Catalyst & Morphology Control

Q1: I am seeing a thin, transparent film of polymer on the reactor walls and stirrer shaft. What is causing this?

Diagnosis: This is classic "Sheeting" caused by catalyst fines. When a highly active catalyst (like Ziegler-Natta TiCl₄/MgCl₂ or a supported Metallocene) hits the monomer, it fractures. If it fractures too violently, it creates microscopic "fines." These fines are light, easily charged by static, and drift to the walls where they polymerize. Because the wall is not cooled as efficiently as the bulk liquid, these particles melt and fuse into a sheet.

Protocol: The Pre-Polymerization Step You must "armor" your catalyst particle before it enters the main reactor conditions.

  • Dilution: Suspend your catalyst in a heavy mineral oil or dilute solvent, not pure monomer.

  • Low Temperature: Cool the catalyst slurry to 0°C - 10°C.

  • Slow Feed: Introduce a small amount of monomer (approx. 3-5g polymer per gram of catalyst) very slowly.

  • The Goal: You want to grow a "shell" of polymer around the catalyst particle. This shell slows down monomer diffusion during the main reaction, preventing the particle from exploding into fines [1].

Q2: My reaction exotherms uncontrollably at the start, leading to immediate chunk formation.

Diagnosis: "Runaway Kinetics" due to the bulky nature of DMP. While DMP propagation is sterically hindered, the insertion energy is high. If you inject all monomer at once (batch), the initial heat generation exceeds the cooling capacity.

Protocol: Temperature Ramping & Comonomer Dosing

  • Do not start at the optimal polymerization temperature (e.g., 50-70°C).

  • Start Low: Initiate polymerization at 20-30°C.

  • Ramp: Increase temperature by 1°C/min to the target. This allows the catalyst active sites to activate gradually rather than all at once.

  • Scavenger Check: Ensure your Aluminum Alkyl scavenger (TEAL or TiBA) is not overdosed. Excess scavenger can reactivate dormant sites too quickly.

Module B: Solvent & Solubility Thermodynamics

Q3: The polymer seems to precipitate as a sticky "gum" rather than a powder, clogging the bottom valve. Why?

Diagnosis: Solubility Parameter Mismatch (Swelling).[2] Poly(this compound) has a specific solubility parameter (


). If your solvent's 

is too close to the polymer's

at reaction temperature, the polymer will swell and become sticky (gelation) rather than precipitating as a discrete, hard particle (slurry) or staying fully dissolved (solution).

Data: Solvent Selection Matrix

Solvent TypeBoiling Point (°C)Interaction with Poly(DMP)Risk LevelRecommendation
Toluene 110.6High Solubility (Swelling)High Avoid for slurry; good for high-temp solution (>90°C).
Heptane 98.4ModerateMedium Standard choice, but can cause swelling if T > 50°C.
Decane 174.1Low (at low T)Low Excellent for slurry. Promotes hard particle formation.
Cyclohexane 80.7Very High SolubilityCritical Will form gels rapidly. Use only for solution processes.

Protocol: The "Nonsolvent" Dosing If you are running a slurry process and getting gum:

  • Switch to a higher carbon-number alkane (e.g., Decane or Isopar E).

  • Doping: Add 5-10% of a nonsolvent like perfluorohexane or a specific siloxane (if compatible with catalyst) to increase the interfacial tension between the polymer and solvent, forcing it to precipitate as a hard sphere [2].

Module C: Electrostatics & Surface Physics

Q4: I hear "popping" sounds in the reactor, or the temperature probes show erratic spikes.

Diagnosis: Static Discharge & Local Hot Spots. The non-conductive DMP polymer is generating static electricity against the walls. The "spikes" are not bulk temperature changes; they are polymer growing on the thermocouple.

Protocol: Static Dissipation

  • Wall Cleaning: Passivate the reactor walls before the run.

    • Step 1: Wash with hot toluene.

    • Step 2: Rinse with ethanol (to remove catalyst poisons).

    • Step 3: Bake out at 100°C under vacuum.

    • Step 4 (Critical): Purge with Nitrogen containing 500 ppm moisture (briefly) to kill static, then strictly dry Nitrogen.

  • Antistatic Agents: Use a commercial antistatic agent (e.g., STADIS 450).

    • Dosage: 0.5 - 2.0 ppm relative to the bed weight/solvent volume.

    • Warning: These often contain alcohols or amines that kill catalyst activity. You must balance static control vs. yield loss [3].

Part 3: Experimental Workflow for Fouling-Free Synthesis

Workflow Visualization

Workflow Start Start Setup Prep Reactor Prep: Bake out + N2 Purge Start->Prep Solvent Solvent Selection: Choose Decane/Heptane (Slurry) or Toluene (Solution) Prep->Solvent PreContact Catalyst Pre-Contact: Mix Cat + Co-Cat for 5 mins Solvent->PreContact PrePoly Pre-Polymerization: Low T (10°C), Low Monomer Load PreContact->PrePoly MainRxn Main Polymerization: Ramp T to 50-60°C PrePoly->MainRxn Monitor Monitor: Temp Spikes? Wall Haze? MainRxn->Monitor Action1 Action: Add Antistatic Agent (STADIS) Monitor->Action1 Static Detected Action2 Action: Increase Stirring RPM Monitor->Action2 Heat Transfer Drop Finish Quench & Wash Monitor->Finish No Issues Action1->MainRxn Action2->MainRxn

Figure 2: Step-by-step decision matrix for minimizing fouling risks.

Standard Operating Procedure (SOP) for Reactor Passivation
  • Mechanical Clean: Remove all visible polymer crusts using brass tools (non-sparking, non-scratching). Scratches on the reactor wall serve as nucleation sites for new fouling.

  • Solvent Boil: Reflux Toluene at 110°C for 2 hours to dissolve oligomers.

  • Chemical Scavenging:

    • Fill reactor with dry solvent (Heptane).

    • Add 2-3 mL of Aluminum Alkyl (e.g., Triethylaluminum).

    • Stir at 60°C for 30 minutes.

    • Why? This scavenges moisture/oxygen on the wall surface. If you don't do this, the catalyst will die exactly when it touches the wall, creating a sticky "dead polymer" layer that initiates sheeting [4].

  • Drain & Fill: Drain the scavenger solution and immediately fill with fresh reaction solvent.

References

  • McKenna, T. F. L., et al. (2013). "Particle Growth and Fragmentation in Heterogeneous Olefin Polymerization." Macromolecular Reaction Engineering.

  • Beck, H. N. (1993). "Solubility characteristics of poly(4-methyl-1-pentene)." Journal of Applied Polymer Science.

  • Hendrickson, G. (2006).[3] "Electrostatics and Gas Phase Fluidized Bed Polymerization Reactor Wall Sheeting." Chemical Engineering Science.

  • Sowinski, A., et al. (2012).[3] "Effect of fluidizing particle size on electrostatic charge generation and reactor wall fouling."[3][4] Powder Technology.

Sources

Enhancing the thermal stability of poly(4,4-dimethyl-1-pentene) with additives

Author: BenchChem Technical Support Team. Date: February 2026

Diagnostic Hub: Understanding the Failure Mode

Before selecting additives, you must understand why Poly(4,4-dimethyl-1-pentene) (PDP) degrades. Unlike linear polyethylene, PDP possesses a bulky neopentyl side group attached to every alternate carbon on the backbone.

The Structural Vulnerability: The critical weak point is the tertiary carbon on the polymer backbone. While the bulky side chain provides high melting points and unique solubility, it also induces steric strain that can lower the activation energy for hydrogen abstraction.

The Degradation Cascade:

  • Initiation: Heat/Shear removes a Hydrogen atom from the tertiary backbone carbon.

  • Propagation: The resulting macro-radical reacts with

    
     to form peroxy radicals (
    
    
    
    ).
  • Chain Scission: Unchecked, this leads to backbone cleavage (lowering Molecular Weight) or crosslinking (gel formation), resulting in brittleness and melt flow instability.

Visualization: The Thermo-Oxidative Degradation Cycle

The following diagram illustrates the specific pathway for PDP degradation and where specific additives intervene.

PDP_Degradation Polymer Native PDP Backbone (Tertiary C-H) Radical Polymer Radical (P•) Polymer->Radical H-Abstraction Heat Heat/Shear (Processing) Heat->Radical Peroxy Peroxy Radical (POO•) Radical->Peroxy + O2 (Fast) Oxygen Oxygen (O2) Hydroperoxide Hydroperoxide (POOH) Peroxy->Hydroperoxide H-Abstraction Hydroperoxide->Radical Autocatalysis Scission Chain Scission (MFI Increase) Hydroperoxide->Scission Beta-Scission Phenolic Primary Antioxidant (H-Donor) Phenolic->Peroxy Scavenges POO• Phosphite Secondary Antioxidant (Peroxide Decomposer) Phosphite->Hydroperoxide Reduces to Alcohol

Figure 1: Mechanism of PDP thermo-oxidative degradation and additive intervention points.[1]

Stabilization Protocol: The "Synergistic Blend"

For PDP, a single additive is insufficient due to the high processing temperatures (often >260°C). You must employ a synergistic system.

The Formulation Matrix
Component TypeFunctionRecommended ChemistryDosage (ppm)Mechanism
Primary AO Radical ScavengerSterically Hindered Phenol (e.g., AO-1010 or AO-1330)500 - 1500Donates H atom to

radicals, terminating the propagation cycle.
Secondary AO Hydroperoxide DecomposerPhosphite/Phosphonite (e.g., AO-168 or AO-626)1000 - 2000Reacts with unstable hydroperoxides (

) to form stable alcohols, preventing autocatalysis.
Acid Scavenger NeutralizerCalcium Stearate or DHT-4A (Hydrotalcite)200 - 500Neutralizes acidic catalyst residues (Ti/Cl) that catalyze degradation.
Step-by-Step Compounding Workflow

Objective: Homogeneous dispersion of additives into the PDP matrix without degrading the polymer during the mixing process.

  • Pre-Blending:

    • Action: Tumble mix PDP pellets/powder with the additive package.

    • Technical Insight: Use a low-shear mixer to avoid static buildup. If using powder PDP, ensure the particle size of the additives matches the polymer to prevent segregation.

  • Extrusion (The Critical Step):

    • Temperature Profile: Set a reverse profile if possible. Feed zone: 230°C -> Metering zone: 270°C.

    • Why? PDP requires high heat to melt, but excessive heat in the feed zone causes premature oxidation before the additives are fully dispersed.

    • Inerting: Nitrogen blanket on the hopper is mandatory for high-purity grades.

    • Validation: Monitor the color of the extrudate. Any yellowing indicates the Primary AO is being consumed too fast (increase Phosphite ratio).

  • Pelletization:

    • Action: Immediate quenching in a water bath.

    • Why? Slow cooling promotes large spherulite formation, which can affect mechanical properties, though it doesn't directly impact chemical stability.

Troubleshooting Guide & FAQs

This section addresses real-world deviations observed in PDP processing.

Q1: My PDP resin is turning yellow immediately after extrusion. What is happening?

Diagnosis: This is likely "Phenolic Yellowing" or "Over-oxidation."

  • Cause A (Gas Fading): If you are in an area with high NOx (forklift exhaust), the phenolic antioxidant is reacting with NOx to form quinones (yellow/pink).

  • Cause B (Thermal Consumption): Processing temp is too high, consuming the phosphite, leaving the phenol to fight hydroperoxides alone, which produces colored transformation products.

Corrective Action:

  • Immediate: Increase the Phosphite:Phenol ratio from 2:1 to 4:1. The phosphite protects the phenol.

  • Advanced: Switch the Primary AO to a phenol-free system (e.g., Hydroxylamine based) or a high-performance phenolic like 1,3,5-tris(4-tert-butyl-3-hydroxy-2,6-dimethylbenzyl)-1,3,5-triazine-2,4,6-(1H,3H,5H)-trione (AO-3114) which has better color stability.

Q2: The Melt Flow Index (MFI) increases drastically during compounding.

Diagnosis: Chain Scission is dominating.

  • Mechanism: The polymer backbone is breaking faster than it is crosslinking. This is typical for branched polyolefins like PDP and PP.

Corrective Action:

  • Step 1: Verify Oxygen exclusion. Are you running a Nitrogen blanket?

  • Step 2: Increase the Secondary Antioxidant (Phosphite) loading. The phosphite is responsible for stopping the "autocatalytic" explosion of hydroperoxides that leads to scission.

  • Dosage: Bump Phosphite loading to 2000 ppm.

Q3: I see white powder on the surface of the molded parts after 1 week (Blooming).

Diagnosis: Additive Incompatibility.

  • Mechanism: PDP has a bulky neopentyl side chain which creates a specific free volume but also steric exclusion. Standard additives with long alkyl chains (like stearates) may migrate to the surface if the crystallization forces eject them.

Corrective Action:

  • Solution: Use higher molecular weight additives that are less mobile.

  • Replace: Switch from Calcium Stearate to DHT-4A (Synthetic Hydrotalcite) . DHT-4A is an inorganic-like acid scavenger that does not bloom/migrate like fatty acid soaps.

Q4: Can I use HALS (Hindered Amine Light Stabilizers) for thermal stability?

Answer: Yes, specifically for Long-Term Thermal Stability (LTTS) below the melting point.

  • Technical Detail: While Phenols/Phosphites protect the melt (260°C+), they are consumed during processing. HALS regenerate during the radical scavenging process (Denisov Cycle) and provide stabilization at service temperatures (e.g., 80°C - 120°C).

  • Recommendation: Add a high-MW HALS (e.g., HALS-119) at 2000 ppm if the final application involves continuous heat exposure.

Decision Logic for Additive Selection

Use this flow to determine the correct package for your specific PDP application.

Additive_Selection Start Start: Define PDP Application Temp Is Processing Temp > 280°C? Start->Temp Color Is Color Critical? Temp->Color No (<280°C) HighHeat_Pkg High Heat Package: AO-3114 + Phosphonite (P-EPQ) Temp->HighHeat_Pkg Yes (>280°C) Service Long-term Heat Service? Color->Service No Color_Pkg Color Critical Package: Hydroxylamine + Phosphite Color->Color_Pkg Yes Std_Pkg Standard Package: AO-1010 + AO-168 (1:2) Service->Std_Pkg No LTTS_Pkg Add HALS (High MW) Service->LTTS_Pkg Yes LTTS_Pkg->Std_Pkg Combine

Figure 2: Logic tree for selecting the optimal stabilization package based on processing conditions and end-use requirements.

References

  • Thermal Degradation Mechanisms

    • Gijsman, P. (2008). Review on the thermo-oxidative degradation of polymers during processing and in service.
    • Source:

  • Polyolefin Stabilization Chemistry

    • SpecialChem. (2025). Antioxidants & Stabilizers for Polyolefins (PP, PE) | Selection Guide. Provides the baseline chemistry for hindered phenols and phosphites used in branched polyolefins.
    • Source:2

  • Specifics of Branched Polyolefins (PMP/PDP)

    • While specific datasheets for PDP are rare, the stabilization of its homolog, Poly(4-methyl-1-pentene) (TPX), is the closest industrial proxy.
    • Source:3

  • Steric Effects in Polymerization

    • Discussion on the glass transition and branching effects of Poly(this compound).
    • Source:4

Sources

Validation & Comparative

Purity Analysis of Synthesized 4,4-Dimethyl-1-Pentene: A qNMR vs. GC-FID Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of sterically hindered alkenes like 4,4-dimethyl-1-pentene (DMP) , accurate purity analysis is critical for downstream applications, particularly in coordination polymerization where trace isomers act as catalyst poisons. While Gas Chromatography with Flame Ionization Detection (GC-FID) remains the industry standard for routine high-throughput screening, it suffers from response factor uncertainties and requires identical reference standards that are often commercially unavailable.

This guide establishes Quantitative Nuclear Magnetic Resonance (qNMR) as the superior "primary ratio" method for absolute purity determination of DMP. Unlike GC-FID, qNMR offers direct SI-traceability without the need for a DMP reference standard, effectively mitigating the "relative purity" trap of chromatographic area-percent integration.

Technical Context: The Analyte

This compound (Neoheptene) [1]

  • CAS: 762-62-9[1][2][3]

  • Formula: C₇H₁₄[1][2][3][4]

  • Boiling Point: ~72 °C (Volatile)

  • Structure: A terminal alkene with a bulky tert-butyl group at the γ-position.

The Analytical Challenge
  • Volatility: The low boiling point poses a risk of sample evaporation during preparation and analysis, leading to concentration drift.

  • Lack of Chromophore: The aliphatic structure lacks conjugation, rendering UV-Vis detection (HPLC-UV) ineffective.

  • Isomeric Impurities: Synthesis via Grignard coupling (e.g., allyl bromide + tert-butylmagnesium chloride) or elimination often yields thermodynamic isomers like 4,4-dimethyl-2-pentene or skeletal rearrangements. GC separation of these isomers requires long, specialized columns (e.g., Petrocol DH).

Comparative Analysis: qNMR vs. Alternatives

The following table objectively compares the performance of qNMR against the standard industrial alternative (GC-FID) for this specific analyte.

FeatureqNMR (Recommended) GC-FID (Alternative) HPLC-RI/ELSD
Principle Molar ratio of nuclei (Absolute)Carbon count/Combustion (Relative)Refractive Index / Scattering
Traceability SI-Traceable via Internal StandardRelative to Reference StandardLow (Response varies widely)
Reference Std Any pure stable compound (e.g., DMTP)Requires pure this compound Requires pure analyte
Accuracy < 1.0% uncertainty (with proper D1)2–5% (without corrected response factors)> 5%
Selectivity High (Structural elucidation built-in)High (Separates isomers well)Low (Poor resolution of isomers)
Sample Integrity Non-destructive (mostly)DestructiveNon-destructive
Throughput Low (10–30 min/sample)High (Automated injection)Medium
Why qNMR Wins for Purity Assignment

In early-stage development, you rarely possess a "Gold Standard" of your synthesized molecule. GC-FID reports "Area %," which assumes all components burn with the same efficiency (Response Factor = 1). For branched isomers like DMP, response factors drift. qNMR eliminates this bias because the signal integral is directly proportional to the number of protons, regardless of chemical structure.

Validated Experimental Protocol

This protocol is designed to overcome the volatility of DMP and the relaxation requirements of terminal alkenes.

Internal Standard (IS) Selection

For aliphatic alkenes in CDCl₃, we require an IS with signals in the aromatic region to avoid overlap with the alkyl (0.8–2.0 ppm) and alkene (4.9–5.9 ppm) regions of DMP.

  • Selected IS: Dimethyl Terephthalate (DMTP)

    • Signal: Singlet at ~8.1 ppm (4H, aromatic).

    • Why: Non-volatile, stable, high purity available (TraceCERT® or similar), and distinct from DMP signals.

Sample Preparation (Volatility Control)
  • Solvent: CDCl₃ (99.8% D) with TMS (optional).

  • Vessel: Use 5mm NMR tubes with screw caps (e.g., Norell® PTFE-lined) to prevent evaporation during the run. Do not use standard push-caps.

Procedure:

  • Weigh 10–15 mg of Dimethyl Terephthalate (IS) directly into the analysis vial. Record mass to 0.01 mg precision (

    
    ).
    
  • Weigh 15–20 mg of synthesized this compound (Analyte) into the same vial. Record mass immediately (

    
    ).
    
  • Dissolve in 0.6 mL CDCl₃. Cap immediately and invert to mix.

  • Transfer to the NMR tube and seal.

Acquisition Parameters (The "Self-Validating" Setup)

To ensure quantitative accuracy, the longitudinal relaxation (


) must be fully recovered. Terminal alkene protons often have 

values of 2–4 seconds.
  • Pulse Sequence: zg (Bruker) or s2pul (Varian/Agilent) - 90° pulse.

  • Spectral Width: -2 to 14 ppm.

  • Relaxation Delay (D1): 30 seconds .

    • Logic:

      
      . Assuming max 
      
      
      
      ,
      
      
      ensures >99.3% magnetization recovery.
  • Scans (NS): 16 or 32 (Sufficient for >20 mg sample).

  • Temperature: 298 K (25 °C).

Validation Step: Run the experiment at


 and 

. If the ratio of Analyte/IS integrals decreases, evaporation is occurring.
Data Processing
  • Phasing: Manual phasing is mandatory.

  • Baseline: Apply polynomial baseline correction (Bernstein polynomial).

  • Integration:

    • IS (DMTP): Integrate aromatic singlet at 8.1 ppm (4H).

    • Analyte (DMP): Integrate the terminal vinyl proton multiplet at 5.7–5.9 ppm (1H, H-2). Avoid the terminal methylene protons (4.9 ppm) if they overlap with solvent satellites or impurities.

Data Analysis & Results

Chemical Shift Assignment Table[1][5]
AssignmentChemical Shift (

, ppm)
MultiplicityIntegration (H)Notes
IS (DMTP) 8.10 Singlet (s)4Quantification Target
DMP (H-2) 5.75 – 5.85 Multiplet (m)1Quantification Target
DMP (H-1)4.90 – 5.05Multiplet (m)2Terminal =CH₂
DMP (H-3)1.95Doublet (d)2Allylic -CH₂-
DMP (t-Butyl)0.90Singlet (s)9Intense singlet
Calculation of Purity ( )

The absolute purity is calculated using the fundamental qNMR equation:



Where:

  • 
     = Integral area
    
  • 
     = Number of protons (IS=4, DMP=1)
    
  • 
     = Molecular Weight (IS=194.19, DMP=98.19)
    
  • 
     = Mass (mg)
    
  • 
     = Purity (as decimal, e.g., 0.999)
    

Workflow Visualization

The following diagram outlines the decision logic and workflow for validating the purity of the synthesized alkene.

qNMR_Workflow cluster_legend Methodology Key Start Crude this compound Check_Vol Volatility Check (Boiling Point ~72°C) Start->Check_Vol GC_Path GC-FID Analysis (Relative Area %) Start->GC_Path Parallel QC Prep Sample Prep (Screw-cap Tube, CDCl3, DMTP IS) Check_Vol->Prep Pass Acq Acquisition (90° Pulse, D1 = 30s) Prep->Acq Process Processing (Phase, Baseline, Integrate H-2) Acq->Process Calc Calculate Purity (Mass Balance) Process->Calc Compare Compare Results Is qNMR Purity < GC Area%? Calc->Compare GC_Path->Compare Result_Clean High Purity Confirmed (No invisible impurities) Compare->Result_Clean No (Consistent) Result_Dirty Hidden Impurities Detected (Inorganic salts, water, oligomers) Compare->Result_Dirty Yes (qNMR lower) key1 qNMR = Absolute Purity key2 GC = Relative Purity

Caption: Logical workflow for validating synthesized alkene purity, highlighting the critical comparison step between qNMR (mass balance) and GC-FID (relative area).

References

  • Pauli, G. F., et al. (2012). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. Link

  • Bharti, S. K., & Roy, R. (2012). "Quantitative 1H NMR spectroscopy." Trends in Analytical Chemistry. Link

  • BIPM. (2019). "Internal Standard Reference Data for qNMR: 1,4-Bis(trimethylsilyl)benzene." Bureau International des Poids et Mesures. Link

  • Gottlieb, H. E., et al. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry. Link

  • Sigma-Aldrich. (2017). "Quantitative NMR - Technical Details and TraceCERT® Certified Reference Materials." MilliporeSigma Technical Guides. Link

Sources

Thermal stability of poly(4,4-dimethyl-1-pentene) versus high-density polyethylene (HDPE)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stability Paradox

In the development of high-performance medical devices and pharmaceutical packaging, "thermal stability" is often conflated with "melting point." This guide clarifies the critical distinction between physical thermal resistance (retention of shape at heat) and chemical thermal stability (resistance to molecular degradation).

The Verdict:

  • High-Density Polyethylene (HDPE) is the Chemical Stability Standard . Its linear, methylene-rich backbone is highly resistant to oxidative degradation but mechanically fails (melts) at relatively low temperatures (~135°C).

  • Poly(4,4-dimethyl-1-pentene) (PDMP) is the Physical Resistance Specialist . Due to the bulky neopentyl side group, isotactic PDMP exhibits an exceptionally high melting point (>300°C), allowing it to survive autoclave and depyrogenation cycles that liquefy HDPE. However, its tertiary backbone carbons make it more susceptible to oxidative attack, requiring rigorous stabilization.

Molecular Architecture & Thermal Implications[1]

To understand the thermal behavior, we must look at the chain microstructure.

High-Density Polyethylene (HDPE)[2][3]
  • Structure: Linear polyethylene

    
    .
    
  • Packing: High crystallinity due to lack of side branches.

  • Thermal Weakness: The absence of bulky groups allows chains to slide past each other easily once the crystal lattice energy is overcome (low

    
    ).
    
  • Thermal Strength: The backbone consists entirely of secondary carbons. The C-H bond dissociation energy for secondary carbons (~95 kcal/mol) is higher than for tertiary carbons, making it chemically robust against radical attack.

Poly(this compound) (PDMP)
  • Structure: Polyolefin with a bulky neopentyl side group:

    
    .
    
  • Packing: The massive side group forces the polymer backbone into a rigid helical conformation to minimize steric strain. This stiffness drives the melting point up drastically.

  • Thermal Weakness: The backbone contains tertiary carbons (at the branch point). The C-H bond dissociation energy here is lower (~91 kcal/mol), acting as a "fuse" for oxidative degradation.

Critical Thermal Parameters (Data Comparison)

The following data contrasts the operational windows of both polymers.

ParameterHDPE (Standard Grade)PDMP (Isotactic)Implications for Drug Dev
Melting Point (

)
130°C – 137°C~320°C – 350°C*PDMP survives steam sterilization (121°C) and depyrogenation (>250°C); HDPE fails.
Glass Transition (

)
-120°C to -110°C~50°C – 65°CPDMP is rigid at room temp; HDPE is semi-flexible.
Degradation Onset (

)
~450°C (Inert atm)~340°C – 360°CHDPE is chemically more stable. PDMP degrades near its melting point.
Oxidative Induction (OIT) High (requires >200°C)Moderate (requires stabilizers)PDMP requires antioxidants for long-term storage.

*Note: PDMP melting point varies significantly by tacticity and synthesis method. Values >300°C refer to highly isotactic forms synthesized via specific metallocene or Ziegler-Natta catalysts.

Degradation Mechanisms: The Chemical Pathway

Understanding how these polymers fail is vital for establishing shelf-life protocols.

Diagram: Oxidative Degradation Pathways

The following diagram illustrates the vulnerability of the tertiary carbon in PDMP versus the relative stability of HDPE.

DegradationPathways cluster_HDPE HDPE Pathway (Secondary Carbon) cluster_PDMP PDMP Pathway (Tertiary Carbon) Start Thermal Stress (Heat + O2) HDPE_Struct -CH2-CH2- Backbone Start->HDPE_Struct PDMP_Struct -CH2-CH(R)- Backbone Start->PDMP_Struct HDPE_Radical Secondary Radical (Higher Energy Barrier) HDPE_Struct->HDPE_Radical H-Abstraction HDPE_Cross Cross-linking (Gel Formation) HDPE_Radical->HDPE_Cross Radical Recombination PDMP_Radical Tertiary Radical (Lower Energy Barrier) PDMP_Struct->PDMP_Radical Preferential Abstraction of Tertiary H PDMP_Scission Chain Scission (Molecular Weight Drop) PDMP_Radical->PDMP_Scission Beta-Scission

Caption: Comparative oxidative degradation pathways. PDMP favors chain scission due to stable tertiary radicals, leading to brittleness. HDPE favors cross-linking, leading to gelation.

Experimental Validation Protocols

To validate these materials for your specific application, do not rely on datasheets alone. Use this self-validating workflow.

Protocol: Differential Scanning Calorimetry (DSC)

Objective: Determine the safe processing window (


) and crystallinity.
  • Sample Prep: Encapsulate 5-10 mg of resin in aluminum pans.

  • Cycle 1 (History Erase): Heat from 25°C to

    
    C (180°C for HDPE; 360°C for PDMP) at 10°C/min.
    
    • Why: Removes thermal history from pelletization.

  • Cooling: Cool to 25°C at 10°C/min.

    • Observation: Record crystallization temperature (

      
      ).[1] PDMP crystallizes rapidly; watch for supercooling effects.
      
  • Cycle 2 (Measurement): Re-heat to

    
    C.
    
    • Critical Check: If PDMP shows multiple peaks, it indicates polymorphism or tacticity defects.

Protocol: Thermogravimetric Analysis (TGA)

Objective: Determine the degradation onset (


).
  • Atmosphere: Nitrogen (

    
    ) flow at 50 mL/min.
    
  • Ramp: Heat from 50°C to 600°C at 20°C/min.

  • Switch (Optional): At 600°C, switch gas to Air/Oxygen to burn off carbonaceous char.

  • Data Analysis:

    • Identify the temperature at 5% weight loss (

      
      ).
      
    • Expectation: HDPE will maintain mass up to ~400°C. PDMP may show slight mass loss earlier if side-chain cleavage occurs, but catastrophic backbone failure usually occurs >350°C.

Workflow Visualization

ValidationWorkflow cluster_DSC Thermal Transitions (DSC) cluster_TGA Degradation Limits (TGA) Input Polymer Sample Step1 Heat/Cool/Heat (-50°C to 400°C) Input->Step1 Step2 Ramp to 600°C (N2 Atmosphere) Input->Step2 Result1 Determine Tm & Tg Step1->Result1 Decision Application Suitability Result1->Decision Result2 Determine T(onset) & % Ash Step2->Result2 Result2->Decision

Caption: Parallel characterization workflow to establish the thermal operating window.

Authoritative References

  • Peacock, A. J. (2000). Handbook of Polyethylene: Structures, Properties, and Applications. Marcel Dekker. (Standard reference for HDPE thermal properties and degradation mechanisms).

  • Deffieux, A., et al. (1992). "Living Cationic Polymerization of this compound." Macromolecules, 25(25), 6755–6760. (Foundational work on the synthesis and structural characterization of PDMP).

  • Reddy, C. S., et al. (2006).[2] "Thermal degradation of polyolefins: A review." Journal of Applied Polymer Science. (General mechanism for tertiary carbon degradation in branched polyolefins).

  • Mark, J. E. (2009). Polymer Data Handbook. Oxford University Press. (Source for thermodynamic data of polyolefins).

Disclaimer

This guide is intended for research and development purposes. Poly(this compound) is a specialized material; properties may vary significantly based on the catalyst system (metallocene vs. Ziegler-Natta) used for synthesis. Always verify specific batch data.

Sources

A comparative analysis of the mechanical properties of poly(4,4-dimethyl-1-pentene) and polycarbonate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative technical analysis of Polycarbonate (PC) and Poly(4,4-dimethyl-1-pentene) .

Editorial Note on Nomenclature & Scope: While Polycarbonate is a ubiquitous engineering thermoplastic, Poly(this compound) is a specialized structural isomer of the more commercially common Poly(4-methyl-1-pentene) (known commercially as PMP or TPX™ ).

To ensure this guide is practically useful for drug development and laboratory applications, the analysis primarily utilizes data for the PMP class (as the functional commercial proxy) while explicitly highlighting the structural and thermal enhancements specific to the 4,4-dimethyl isomer (e.g., elevated glass transition temperature due to increased steric hindrance).

Content Type: Publish Comparison Guide Subject: Mechanical & Physicochemical Performance in Life Science Applications

Executive Summary: The "Toughness vs. Inertness" Trade-off

For researchers selecting materials for bioreactors, microfluidics, or autoclavable labware, the choice between Polycarbonate (PC) and Poly(this compound) (referred to here as PDMP for the specific isomer, or PMP for the general polymer class) represents a fundamental trade-off between mechanical toughness and chemical/thermal inertness .

  • Polycarbonate (PC): The industry standard for impact resistance and optical clarity. However, it suffers from hydrolytic instability (degrades in autoclaves over time) and susceptibility to stress cracking by polar solvents.

  • Poly(this compound) (PDMP/PMP): A crystalline polyolefin offering the lowest density of all engineering plastics and exceptional chemical resistance. While less tough than PC, the 4,4-dimethyl isomer exhibits superior thermal rigidity compared to standard PMP due to bulky side-chain packing.

Molecular Architecture & Steric Implications[1]

Understanding the mechanical behavior requires analyzing the polymer backbone.

  • Polycarbonate: An amorphous polymer containing aromatic rings. These rings restrict chain rotation, providing high stiffness (modulus) and high Glass Transition Temperature (

    
    ). The carbonate linkage (
    
    
    
    ) is the "weak link" for hydrolysis.
  • Poly(this compound): An isotactic polyolefin.[1] The monomer features a bulky tert-butyl group attached to the allyl position.

    • Standard PMP (4-methyl): Has an isobutyl group.[1]

      
      .[1][2]
      
    • PDMP (4,4-dimethyl): The extra methyl group creates significant steric hindrance , restricting chain mobility. This elevates the

      
       to approximately 59°C , improving creep resistance at room temperature compared to standard PMP.
      
Structural Visualization (Graphviz)

PolymerComparison PC Polycarbonate (PC) Amorphous, Aromatic Property_PC High Impact Strength High Tg (~147°C) Hydrolysis Prone PC->Property_PC Aromatic Stacking PMP Poly(4-methyl-1-pentene) Semi-crystalline, Isobutyl group Property_PMP Lower Tg (~30°C) High Transparency Chemically Inert PMP->Property_PMP Loose Helical Packing PDMP Poly(this compound) Semi-crystalline, Neopentyl group Property_PDMP Elevated Tg (~59°C) Steric Hindrance Enhanced Stiffness PDMP->Property_PDMP Bulky Side Chain Property_PMP->PDMP Structural Analog

Figure 1: Structural-Property relationships. Note the progression from standard PMP to the 4,4-dimethyl isomer (PDMP) results in enhanced thermal properties due to side-chain bulk.

Mechanical & Physical Property Matrix

The following data contrasts standard Bisphenol-A Polycarbonate with the Poly(4-methyl-1-pentene) family (using PMP/TPX data as the baseline, with specific notations for the 4,4-isomer where literature exists).

PropertyPolycarbonate (PC)Poly(this compound) / PMPPerformance Implication
Density 1.20 g/cm³0.83 g/cm³ PMP is ~30% lighter; critical for centrifugation rotors.
Tensile Yield Strength 60 - 70 MPa 25 - 30 MPaPC withstands significantly higher load before permanent deformation.
Elongation at Break 80 - 150% (Ductile)15 - 40% (Semi-Brittle)PC fails gracefully; PMP/PDMP is more brittle.
Flexural Modulus 2.3 GPa 1.0 - 1.5 GPaPC is stiffer. PDMP is stiffer than standard PMP due to the 4,4-dimethyl bulk.
Impact Strength (Izod) 600 - 800 J/m 20 - 50 J/mCritical: PC is virtually unbreakable; PMP will crack if dropped on concrete.
Glass Transition (

)
147°C 59°C (4,4-isomer) / 30°C (4-methyl)PC remains rigid at high heat. PMP softens but holds shape due to crystallinity.
Melting Point (

)
N/A (Amorphous)~235°C - 240°C PMP has a higher ultimate thermal ceiling than PC's softening point.
Water Absorption 0.15 - 0.35%< 0.01% PMP is hydrophobic; ideal for precise volume measurements (no swelling).
Optical Transmission 88 - 90%90 - 92% (UV transparent)PMP has superior UV transmission (down to 200nm).

Analyst Insight: While PC dominates in structural strength, the 4,4-dimethyl isomer of pentene polymer offers a specific advantage in permeability . The bulky side chains prevent efficient chain packing, creating "free volume" that makes PDMP highly permeable to gases (O₂, CO₂), making it superior for cell culture membranes where gas exchange is vital.

Experimental Validation Protocols

To validate these materials for a specific drug development application (e.g., a reusable filtration housing), the following self-validating protocols are recommended.

Experiment A: Hydrolytic Stability (Autoclave Cycling)

Objective: Determine the lifespan of the material under sterilization conditions.

  • Sample Prep: Machined tensile bars (ASTM D638 Type IV) of PC and PMP.

  • Conditioning: Subject samples to 50 autoclave cycles (121°C, 15 psi, 20 min/cycle).

  • Measurement: Measure Molecular Weight (Mw) via Gel Permeation Chromatography (GPC) every 10 cycles.

  • Expectation/Validation:

    • PC: Will show a progressive decrease in Mw and "hazing" due to hydrolysis of the carbonate bond. Failure typically occurs by cycle 20-30.

    • PMP/PDMP: Should show <5% change in Mw or optical clarity after 50 cycles.

    • Causality: The carbon-carbon backbone of the pentene polymer is immune to hydrolytic attack.

Experiment B: Solvent Stress-Cracking (The "Acetone Wipe" Test)

Objective: Assess resistance to polar solvents common in labs.

  • Method: Clamp a strip of the material to a strain of 1.0% (bend over a curved mandrel).

  • Exposure: Apply a cotton swab soaked in Acetone or Ethanol to the center of the stress point.

  • Observation:

    • PC: Immediate crazing (micro-cracks) or catastrophic fracture within seconds.

    • PMP/PDMP: No observable change.

  • Validation: This confirms PMP's suitability for environments where solvent cleaning is mandatory.

Decision Framework for Researchers

Use this logic flow to select the correct polymer for your application.

MaterialSelection Start Start: Material Selection HighImpact Is high impact resistance required (e.g., safety shield)? Start->HighImpact OpticalUV Is UV transparency (<300nm) required? HighImpact->OpticalUV No SelectPC SELECT POLYCARBONATE (PC) HighImpact->SelectPC Yes Autoclave Will the device undergo repeated autoclaving? OpticalUV->Autoclave No SelectPMP SELECT PMP / PDMP OpticalUV->SelectPMP Yes GasPerm Is gas permeability required (Cell Culture)? Autoclave->GasPerm No / Single Use Autoclave->SelectPMP Yes (>10 cycles) GasPerm->SelectPC No (Need Barrier) GasPerm->SelectPMP Yes

Figure 2: Selection Logic. PC is the default for strength; PMP/PDMP is the specialist for chemical/thermal/optical extremes.

References

  • Mark, J. E. (2009). Polymer Data Handbook. Oxford University Press.
  • Engineer Calculators. (2024). Properties and Overview of PMP (Polymethylpentene).[3][1][4] Retrieved from [Link]

Sources

Kinetic and Mechanistic Comparison: 4,4-Dimethyl-1-pentene vs. 1-Hexene Polymerization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Kinetic Studies of 4,4-Dimethyl-1-pentene Polymerization versus 1-Hexene Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals (Materials Science focus).

Executive Summary

This guide provides an in-depth technical comparison of the polymerization kinetics of 1-hexene (a linear


-olefin) and This compound  (DMP, a bulky 

-branched

-olefin). While 1-hexene serves as a standard benchmark for flexible, linear chain insertion, DMP represents a class of sterically hindered monomers that yield high-melting, rigid thermoplastics.

The core distinction lies in the steric gating mechanism at the catalyst active site. 1-Hexene exhibits rapid, diffusion-controlled insertion rates with low activation barriers. In contrast, DMP polymerization is kinetically controlled by the repulsive interaction between the bulky tert-butyl group and the catalyst ligand framework, necessitating specific catalyst geometries (e.g.,


-symmetric metallocenes) to achieve high molecular weights and stereoregularity.
Monomer Architecture & Steric Parameters

The kinetic differences originate from the specific topology of the monomer side chains.

Feature1-Hexene This compound (DMP)
Structure


Branching Linear (None)

-branched (Neo-structure)
Steric Bulk LowHigh (tert-butyl group)
Spacer Length N/A1 Methylene unit (

) separates vinyl from bulk
Key Kinetic Challenge

-H elimination (chain transfer)
Steric hindrance to 1,2-insertion

Mechanistic Insight: The single methylene "spacer" in DMP is critical. Unlike 3,3-dimethyl-1-butene (neohexene), which has a tert-butyl group directly on the


-carbon and barely polymerizes, DMP's 

-position bulk allows polymerization to proceed, albeit with reduced rates and higher sensitivity to catalyst openness.
Kinetic Analysis & Reactivity
3.1. Propagation Rate Constants (

)

Experimental data indicates a significant disparity in propagation rates due to the entropic penalty of orienting the bulky DMP monomer.

  • 1-Hexene: High

    
     values (
    
    
    
    L/mol
    
    
    s depending on catalyst). The rate is often limited by mass transfer or monomer diffusion in high-viscosity melts.
  • DMP: Lower

    
     values (typically 1-2 orders of magnitude lower than 1-hexene). The rate determining step is the formation of the 
    
    
    
    -complex and subsequent insertion into the Metal-Carbon bond.
3.2. Activation Energy (

)
  • 1-Hexene: Lower

    
     (
    
    
    
    30-40 kJ/mol). Insertion is facile.
  • DMP: Higher

    
     (
    
    
    
    50-70 kJ/mol). The transition state requires deformation of the catalyst ligand pocket to accommodate the tert-butyl tail.
3.3. Copolymerization Reactivity Ratios (

)

In ethylene copolymerization (where


), the ability of a catalyst to incorporate the comonomer is inversely related to 

.[1]
Catalyst SystemComonomerReactivity Ratio (

)
Interpretation

1-Hexene~ 2.5Good incorporation

DMP~ 6.8Poor incorporation (Steric Rejection)

Data Source: Kakinuki et al., Macromolecules (2009).[1]

Mechanistic Pathway Visualization

The following diagram illustrates the catalytic cycle, highlighting the "Steric Clash" that retards DMP insertion compared to 1-Hexene.

CatalyticCycle cluster_sterics Steric Gating ActiveSite Active Catalyst Site (Zr-Polymer) Coordination Monomer Coordination (π-complex) ActiveSite->Coordination + Monomer TS_Hexene Transition State (1-Hexene) Low Steric Barrier Coordination->TS_Hexene 1-Hexene (Fast) TS_DMP Transition State (DMP) High Steric Barrier (Ligand Clash) Coordination->TS_DMP DMP (Slow) Insertion 1,2-Insertion (Chain Growth) TS_Hexene->Insertion Low Ea TS_DMP->Insertion High Ea Insertion->ActiveSite Reset Cycle

Caption: Comparative catalytic cycle showing the divergence in transition state energy barriers due to steric hindrance.

Experimental Protocols

To validate these kinetic differences, the following self-validating protocols are recommended.

Protocol A: Comparative Rate Measurement via Dilatometry

Objective: Measure gross polymerization rate (


) under identical conditions.
  • Catalyst Prep: Activate rac-Et(Ind)

    
    ZrCl
    
    
    
    (5
    
    
    mol) with MAO (Al/Zr = 1000) in toluene.
  • Reactor Setup: Use a jacketed Buchi reactor equipped with a high-precision dilatometer (volume change sensor).

  • Baseline (1-Hexene):

    • Charge reactor with toluene (100 mL) and 1-hexene (1.0 M).

    • Inject catalyst at

      
      C.[2][3]
      
    • Record volume contraction (

      
      ) vs. time. (Polymer is denser than monomer).
      
  • Experiment (DMP):

    • Repeat with this compound (1.0 M).

    • Critical Control: Ensure temperature is controlled to

      
      C as DMP polymerization is less exothermic but more sensitive to thermal fluctuation affecting 
      
      
      
      .
  • Analysis: Plot

    
     vs. time. The slope represents 
    
    
    
    .
    • Expectation: Slope for 1-Hexene > Slope for DMP.

Protocol B: Microstructure Analysis via

C NMR

Objective: Confirm 1,2-insertion and lack of "chain walking" (isomerization).

  • Sample Prep: Dissolve 50 mg of polymer in

    
     at 120°C.
    
  • Acquisition: Run quantitative

    
    C NMR (inverse gated decoupling, delay > 5s).
    
  • Validation Check:

    • Poly(1-hexene): Look for butyl branch signals (linear side chain).

    • Poly(DMP): Look for distinct tert-butyl methyl signals (

      
       ppm) and the methylene spacer (
      
      
      
      ppm).
    • Stereoregularity: Calculate

      
       pentad fraction. DMP polymers from isospecific catalysts often show higher stereoregularity than 1-hexene due to the "lock-and-key" fit of the bulky group, preventing mis-insertion.
      
Product Performance Comparison

The kinetic difficulty of DMP polymerization pays off in the final material properties.

PropertyPoly(1-Hexene) Poly(this compound)
State at RT Amorphous / Tacky GumCrystalline Solid
Melting Point (

)
N/A (or < 0°C)> 380°C (Decomposes before melting)
Crystallinity Very LowHigh (Tetragonal lattice)
Density ~0.85 g/cm³~0.83 g/cm³ (Very Low)
Application Impact modifier, Lube oil additiveHigh-heat resistant films, dielectric membranes

Scientific Note: The exceptionally high


 of isotactic Poly(DMP) is due to the rigid helical conformation forced by the bulky side chains, which interlock in the crystal lattice. This is in stark contrast to the flexible butyl chains of Poly(1-hexene) which impede crystallization.
References
  • Kakinuki, K., Fujiki, M., & Nomura, K. (2009).[1] "Copolymerization of Ethylene with

    
    -Olefins Containing Various Substituents Catalyzed by Half-Titanocenes: Factors Affecting the Monomer Reactivities." Macromolecules, 42(9), 3222-3228. 
    
  • De Rosa, C., et al. (2023). "Crystallization Behavior and Properties of Propylene/4-Methyl-1-pentene Copolymers from a Metallocene Catalyst." Macromolecules, 56(4), 1450-1462.

  • Reddy, S. S., & Sivaram, S. (1994). "Homogeneous metallocene-methylaluminoxane catalyst systems for ethylene polymerization." Progress in Polymer Science, 19(5), 897-945.
  • ChemicalBook. (2024). "Poly(4-methyl-1-pentene) Properties and Applications." (General reference for TPX/DMP analog properties).

Sources

Benchmarking Ziegler-Natta Catalyst Generations: A Technical Guide for Material Scientists & Medical Device Engineers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Context: For professionals in drug delivery systems and medical device manufacturing, the purity and morphology of Polypropylene (PP) and Polyethylene (PE) are non-negotiable. The evolution of Ziegler-Natta (ZN) catalysts has shifted from simple chemical synthesis to complex morphological engineering. The Shift: Early generations (1st/2nd) left high levels of titanium and chloride residues, necessitating costly "de-ashing" steps to prevent polymer degradation and leaching—a critical concern for medical-grade plastics. Modern generations (3rd/4th/5th) utilize


 supports and specific electron donors to boost activity by orders of magnitude, effectively diluting catalyst residues to negligible levels (<5 ppm) and eliminating the need for purification.

Technical Background: The Generational Evolution[1]

The transition from bulk


 to 

-supported

represents the most significant leap in polyolefin catalysis.
The "Replica" Phenomenon

In modern 4th Generation systems, the polymer particle grows as a direct morphological replica of the catalyst particle. If the catalyst is a perfect sphere, the resulting polymer is a perfect sphere. This control is vital for reactor throughput and preventing "fines" (dust) that can clog processing equipment.

The Role of Electron Donors[1][2]
  • Internal Donors (ID): Added during catalyst synthesis.[1] They coordinate to the

    
     lattice (specifically the (110) face), blocking non-stereospecific sites.
    
    • Examples: Phthalates (4th Gen), Succinates (Broad MWD), 1,3-Diethers (High Activity).

  • External Donors (ED): Added during polymerization.[1] They restore stereoselectivity if the internal donor is displaced by the co-catalyst (Alkyl Aluminum).

    • Examples: Alkoxysilanes (e.g., DCPDMS, cyclohexyl-methyl-dimethoxysilane).

Benchmarking Analysis: Quantitative Performance

The following data contrasts the performance of the 1st Generation (Solvay type) against the industry-standard 4th Generation (


-supported).
Metric1st Gen (

-

)
4th Gen (

/Ti/Phthalate)
Impact on Medical Grade
Activity 1 - 3 kg PP / g Cat50 - 100+ kg PP / g CatHigh yield dilutes residues to safe levels.
Isotactic Index (II) ~90%97 - 99%Higher crystallinity; stiffer medical devices.
Titanium Residue > 300 ppm< 3 ppmEliminates leaching risk; no de-ashing needed.
Chloride Residue > 1000 ppm< 20 ppmPrevents corrosion of molding equipment.
Morphology Irregular FlakesControlled SpheresUniform flow in hoppers; consistent melting.

Experimental Protocol: Synthesis of 4th Gen Spherical Catalyst

Objective: Synthesize a high-activity, spherical


-supported catalyst using the chemical precipitation method (emulsion technique). This method is superior to ball-milling for controlling particle size distribution (PSD).
Phase 1: Support Activation (The "Chemical Route")

Principle:


 is structurally disordered by forming an adduct with ethanol, then chemically reacted to precipitate active crystallites.
  • Adduct Formation:

    • In a 1L reactor equipped with a high-shear stirrer, suspend anhydrous

      
       in inert hydrocarbon (Decane).
      
    • Add Ethanol (EtOH) at a molar ratio of

      
      :EtOH = 1:3.
      
    • Heat to 120°C under

      
       while stirring at 3000 RPM. The mixture forms a molten emulsion.
      
  • Quenching (Spherical Particle Formation):

    • Transfer the molten emulsion via a heated cannula into cold Decane (-30°C) under vigorous agitation.

    • The rapid cooling solidifies the droplets into spherical

      
       adducts.
      
  • De-alcoholation (Optional):

    • Gently heat to remove excess ethanol if specific pore volume is required.

Phase 2: Titanation & Internal Donor Addition

Principle:


 replaces the ethanol in the lattice, creating the active sites.
  • Titanation:

    • Suspend spherical adducts in cold

      
       (-20°C).
      
    • Slowly ramp temperature to 110°C.

  • Donor Injection:

    • At 40°C, inject the Internal Donor (e.g., Di-isobutyl Phthalate - DIBP) at a Mg:Donor molar ratio of 8:1.

  • Washing:

    • Filter the hot liquid. Wash the solid 4 times with hot Toluene (90°C) and 4 times with Hexane (room temp).

    • Validation: Analyze filtrate for absence of Titanium to ensure washing is complete.

Visualization: Catalyst Synthesis Workflow

CatSynthesis MgCl2 Anhydrous MgCl2 Emulsion Molten Emulsion (120°C, 3000 RPM) MgCl2->Emulsion EtOH Ethanol (Adduct Agent) EtOH->Emulsion Quench Cold Quench (-30°C) Spherical Solidification Emulsion->Quench Rapid Cooling Titanation TiCl4 Treatment (Titanium Loading) Quench->Titanation Adduct Transfer FinalCat Active Spherical Catalyst (MgCl2/Ti/ID) Titanation->FinalCat Wash & Dry Donor Internal Donor (Phthalate/Diether) Donor->Titanation Stereoregulating Agent

Figure 1: Workflow for the chemical preparation of spherical MgCl2-supported catalysts.

Mechanistic Validation: The Cossee-Arlman Cycle[4][5][6]

Understanding the mechanism is crucial for troubleshooting molecular weight distribution (MWD) issues. The widely accepted model is the Cossee-Arlman mechanism , which involves the coordination of the olefin to a vacant site on the Titanium center, followed by migratory insertion.

Key Steps:
  • Activation: The co-catalyst (Triethylaluminum - TEAL) alkylates the Titanium, creating a Ti-C bond and a vacant coordination site.

  • Coordination: Propylene monomer binds to the vacant site (

    
    -complex).
    
  • Insertion: The polymer chain migrates to the monomer, lengthening the chain by 2 carbons.[2]

  • Back-Skip: The active site relaxes back to its original position (essential for maintaining isotacticity).

Visualization: Cossee-Arlman Pathway[4][5]

CosseeArlman Resting Active Site (Ti-R + Vacancy) Coordination Olefin Coordination Resting->Coordination + Propylene Transition 4-Center Transition State Coordination->Transition Ti-Olefin Complex Insertion Migratory Insertion Transition->Insertion Chain Growth BackSkip Site Relaxation Insertion->BackSkip New Vacancy BackSkip->Resting Ready for Next Cycle

Figure 2: The Cossee-Arlman cycle depicting the coordination-insertion mechanism responsible for polymer chain growth.

References

  • Galli, P., & Vecellio, G. (2004). Technology: driving force behind innovation and growth of polyolefins. Progress in Polymer Science. Link

  • Kashiwa, N. (2004).[3] The discovery and progress of MgCl2-supported TiCl4 catalysts.[4][3][5] Journal of Polymer Science Part A: Polymer Chemistry. Link

  • Soga, K., & Shiono, T. (1997). Ziegler-Natta catalysts for olefin polymerization.[4][1][3][5][6][7][8][9] Progress in Polymer Science. Link

  • Chadwick, J. C. (2003). Ziegler-Natta catalysts: Catalyst/polymer morphology and the "replica" phenomenon. Macromolecular Symposia. Link

  • Moore, E. P. (1996). Polypropylene Handbook: Polymerization, Characterization, Properties, Processing, Applications. Hanser Publishers. (Standard Reference Text).

Sources

High-Performance Polyolefins in Medical Devices: A Comparative Evaluation of Poly(4,4-dimethyl-1-pentene)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Poly(4,4-dimethyl-1-pentene) (PDMP) represents a structural evolution of the established medical standard, Poly(4-methyl-1-pentene) (PMP/TPX). Characterized by a bulky neopentyl side group, PDMP offers theoretical advantages in fractional free volume (FFV) and thermal stability compared to its commercial predecessors. This guide outlines the framework for evaluating PDMP’s biocompatibility and performance against industry benchmarks (PMP, COC, and PC), specifically for high-demand applications such as extracorporeal membrane oxygenation (ECMO) and autoclavable labware.

Part 1: Physicochemical Basis of Biocompatibility

To evaluate PDMP, we must first understand how its molecular architecture dictates its biological interaction. The addition of a second methyl group at the C4 position (compared to standard PMP) introduces significant steric hindrance.

1. The Steric Effect & Free Volume The bulky side chain prevents efficient chain packing. In medical membranes, this "inefficiency" is a feature, not a bug. It creates high Fractional Free Volume (FFV), which correlates directly with gas permeability.

  • Hypothesis for PDMP: The 4,4-dimethyl substitution should yield higher oxygen permeability (

    
    ) than standard PMP, making it a superior candidate for gas exchange membranes, provided it maintains mechanical integrity.
    

2. Chemical Inertness & Leaching Like other polyolefins, the PDMP backbone is saturated and hydrophobic.

  • Biocompatibility Advantage: It lacks hydrolyzable bonds (unlike Polycarbonate or Polyesters), rendering it immune to degradation in physiological fluids.

  • Risk Factor: The primary biocompatibility concern is not the polymer itself, but Additives (antioxidants, processing aids) and Catalyst Residues (Ziegler-Natta or Metallocene remnants).

Part 2: Comparative Performance Analysis

The following table contrasts PDMP (projected based on structural analogs) against established medical-grade polymers.

Table 1: Comparative Material Properties for Medical Applications

FeaturePoly(this compound) (PDMP)Poly(4-methyl-1-pentene) (PMP/TPX)Cyclic Olefin Copolymer (COC)Polycarbonate (PC)
Primary Medical Use Next-Gen ECMO, High-Heat LabwareECMO Membranes, LabwareMicrofluidics, SyringesConnectors, Housings
Gas Permeability Very High (High FFV)HighLowModerate
Thermal Stability (

)
>240°C (Projected)~235°C~130–170°C (

)
~145°C (

)
Optical Clarity High (Isotactic form)High (>90% Transmittance)Excellent (>92%)Excellent
Autoclavability Excellent ExcellentGrade DependentGood (Hydrolysis risk)
Biocompatibility Risk Unknown (Requires validation)Low (Class VI established)Low (High purity)Moderate (BPA leaching)
Chemical Resistance Excellent (Acids/Bases/Alcohols)ExcellentGoodPoor (Solvent sensitive)

Analyst Note: PDMP's primary advantage over COC and PC is its combination of chemical resistance and gas permeability . Its advantage over standard PMP lies in potential thermal gains and permeability tuning.

Part 3: Biocompatibility Evaluation Protocols

Since PDMP is a specialized/novel variant, it cannot rely on the "history of safe use" that standard PMP enjoys. The following validation system is required to establish ISO 10993 compliance.

Phase 1: Chemical Characterization (ISO 10993-18)

Before biological testing, you must quantify what leaves the polymer.

  • Exhaustive Extraction: Use polar (water/ethanol) and non-polar (hexane) solvents.

  • Analysis: GC-MS and LC-MS to detect residual monomers (this compound) and oligomers.

    • Limit: Monomer toxicity is higher than polymer toxicity. Ensure residual monomer < 0.1%.

Phase 2: Cytotoxicity (ISO 10993-5)

Method: MEM Elution Assay (preferred over Direct Contact for high-leachable screening).

  • Cell Line: L-929 Mouse Fibroblasts.

  • Protocol:

    • Extract PDMP sample in culture medium (37°C, 24h).

    • Apply extract to cell monolayer.

    • Incubate 48h.

    • Readout: MTT assay or Neutral Red Uptake.

    • Pass Criteria: Cell viability

      
       70% compared to control.[1]
      
Phase 3: Hemocompatibility (ISO 10993-4)

Critical for Oxygenator Applications. PDMP's hydrophobic surface can trigger protein adsorption (fibrinogen) leading to platelet activation.

  • Thrombogenicity Test: Incubate with human whole blood. Measure TAT (Thrombin-Antithrombin) complexes and

    
    -thromboglobulin.
    
  • Hemolysis Test: Direct contact with rabbit blood.

    • Pass Criteria: Hemolysis < 5% (ASTM F756).

Part 4: Experimental Workflows (Visualization)
Diagram 1: Material Selection Logic for Medical Devices

This decision tree illustrates where PDMP fits into the material selection process based on performance requirements.

MaterialSelection Start Device Requirement GasPerm Gas Permeability Required? Start->GasPerm Optical Optical Clarity Required? GasPerm->Optical No Heat Autoclavable (>121°C)? GasPerm->Heat Yes COC COC/COP (Low Perm, High Clarity) Optical->COC Yes (Glass-like) PC Polycarbonate (Leaching Risk) Optical->PC Yes (Toughness) PDMP Poly(this compound) (High Perm, High Temp) Heat->PDMP High (>140°C) PMP Standard PMP (TPX) (High Perm, High Temp) Heat->PMP Standard (135°C)

Caption: Decision matrix positioning PDMP against standard alternatives based on critical medical device requirements (Permeability, Heat Resistance, and Clarity).

Diagram 2: Biocompatibility Testing Cascade (ISO 10993)

This workflow defines the sequential testing required to validate PDMP for blood-contact applications.

BiocompatibilityWorkflow Phase1 Phase 1: Characterization (ISO 10993-18) Extract Exhaustive Extraction (Polar/Non-Polar) Phase1->Extract GCMS GC-MS / ICP-MS (Monomers/Catalysts) Extract->GCMS Phase2 Phase 2: In Vitro Cytotoxicity (ISO 10993-5) GCMS->Phase2 L929 L-929 Fibroblast MEM Elution Phase2->L929 Viability Viability > 70%? L929->Viability Phase3 Phase 3: Hemocompatibility (ISO 10993-4) Viability->Phase3 Yes Fail Material Redesign (Purification) Viability->Fail No Hemo Hemolysis & Thrombosis (TAT / C3a) Phase3->Hemo Pass Clinical Trial Ready Hemo->Pass

Caption: Sequential validation workflow for PDMP, prioritizing chemical safety before biological interaction to minimize false positives.

Part 5: Application Suitability[2]

1. Membrane Oxygenators (ECMO/Artificial Lungs)

  • Why PDMP? The high gas permeability allows for efficient

    
     exchange.[2]
    
  • The Challenge: Plasma leakage (wetting) is a common failure mode in polyolefin membranes.[3]

  • Recommendation: Evaluate PDMP composite membranes with a thin, dense skin layer to prevent plasma breakthrough while maintaining high flux.

2. Microfluidic Chips

  • Why PDMP? Unlike PDMS (which absorbs small molecules), PDMP is chemically resistant and does not swell in organic solvents, making it superior for drug screening assays.

  • Fabrication: PDMP's high melting point requires high-temperature injection molding or hot embossing, unlike the soft lithography used for PDMS.

3. Reusable Labware

  • Why PDMP? Superior autoclavability compared to Polystyrene (PS) or Polyethylene (PE). It offers the transparency of glass without the fragility.

References
  • International Organization for Standardization. (2009). ISO 10993-5:2009 Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity. Retrieved from [Link]

  • International Organization for Standardization. (2020). ISO 10993-18:2020 Biological evaluation of medical devices — Part 18: Chemical characterization of medical device materials within a risk management process. Retrieved from [Link]

  • Mark, J. E. (2009). Polymer Data Handbook. Oxford University Press.
  • Baker, R. W. (2012). Membrane Technology and Applications. Wiley. (Source for gas permeability mechanisms in glassy polymers).[4]

Sources

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.